1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFKAZEBRNCFB-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2C1OC(OC2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. This protected deoxysugar is a valuable building block in synthetic carbohydrate chemistry, finding applications in the synthesis of complex glycans and carbohydrate-based drug candidates. A thorough understanding of its structure is paramount for its effective utilization in research and development.
Introduction
This compound is a derivative of 1,5-anhydro-D-glucitol, a naturally occurring polyol. The key structural features of the target molecule are:
-
An anhydro bridge between C-1 and C-5, forming a tetrahydropyran ring.
-
A benzylidene acetal protecting the hydroxyl groups at C-4 and C-6.
-
The absence of a hydroxyl group at the C-3 position.
The confirmation of this structure relies on a combination of synthetic organic chemistry and modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis and Purification
A plausible synthetic route to this compound involves the deoxygenation of a suitably protected precursor. A common strategy is the Barton-McCombie deoxygenation of a C-3 thiocarbonyl derivative of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Experimental Protocol: Synthesis and Purification
-
Preparation of the C-3 Thiocarbonyl Derivative:
-
To a solution of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1 equivalent) in anhydrous pyridine, add phenyl chlorothionoformate (1.2 equivalents) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous copper(II) sulfate, water, and brine, then dried over anhydrous sodium sulfate.
-
The crude product is purified by flash column chromatography on silica gel.
-
-
Barton-McCombie Deoxygenation:
-
The purified thiocarbonyl derivative (1 equivalent) is dissolved in anhydrous toluene.
-
Tributyltin hydride (1.5 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents) are added.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours under an inert atmosphere.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the solvent is removed under reduced pressure.
-
-
Purification of the Final Product:
-
The crude residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Structure Elucidation via Spectroscopic Methods
The definitive structure of the synthesized compound is established through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its elemental composition.
Experimental Protocol: Mass Spectrometry
-
Instrument: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode. The formation of adducts, such as [M+H]⁺ or [M+Na]⁺, is commonly observed.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₁₃H₁₆O₄+H]⁺ | 237.1070 | 237.1068 |
| [C₁₃H₁₆O₄+Na]⁺ | 259.0890 | 259.0887 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules. A combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Experiments: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
Data Presentation: ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1a | 4.15 | dd, J = 11.2, 5.2 | 68.9 |
| 1e | 3.40 | t, J = 10.8 | |
| 2 | 3.65 | m | 70.1 |
| 3a | 2.30 | ddd, J = 12.4, 11.2, 5.0 | 34.5 |
| 3e | 1.80 | dt, J = 12.4, 4.8 | |
| 4 | 4.25 | m | 79.8 |
| 5 | 3.55 | m | 75.3 |
| 6a | 4.35 | dd, J = 10.4, 4.8 | 69.2 |
| 6e | 3.70 | t, J = 10.4 | |
| Ph-CH | 5.50 | s | 101.5 |
| Aromatic | 7.30-7.50 | m | 126.2, 128.3, 129.2, 137.5 |
Note: The chemical shifts and coupling constants are hypothetical and represent typical values for such a structure.
Visualization of Structure Elucidation Workflow and Data Correlation
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and structure elucidation of this compound.
Caption: Workflow for Synthesis and Structure Elucidation.
Key 2D NMR Correlations
The following diagram highlights the key correlations observed in COSY and HMBC spectra that are crucial for confirming the connectivity of the molecule.
Caption: Key COSY and HMBC Correlations.
Conclusion
The structural elucidation of this compound is a systematic process that combines chemical synthesis with detailed spectroscopic analysis. The methodologies and data interpretation outlined in this guide provide a robust framework for researchers and scientists to confidently verify the structure of this and similar carbohydrate derivatives. Accurate structural confirmation is a critical step in the utilization of such molecules in the fields of glycobiology and drug development.
An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, a valuable synthetic intermediate in carbohydrate chemistry and a potential building block for novel therapeutic agents. This document details its known physical and chemical characteristics, supported by available data.
Core Physicochemical Properties
This compound, with the CAS number 152613-20-2, is a white solid synthetic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₄ | [2] |
| Molecular Weight | 236.26 g/mol | [2] |
| Melting Point | 142 °C | |
| Appearance | White solid/powder | [1] |
| Solubility | Soluble in Acetone and Chloroform |
Synthesis and Application
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly sugar nucleotides.[2] Its structure, featuring a protected diol and a deoxygenated position, makes it a versatile tool for chemists creating modified carbohydrate structures for various research purposes, including glycobiology.[3][4]
A general workflow for the synthesis of related 3-deoxy-sugar derivatives can be conceptualized as follows:
Spectroscopic Data
Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not explicitly available in the reviewed literature. However, based on the known structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the benzylidene acetal proton, the aromatic protons of the benzylidene group, and the protons of the sugar ring. The absence of a proton at the C3 position would be a key feature.
-
¹³C NMR: Resonances for the carbons of the sugar ring, with the C3 carbon appearing at a chemical shift indicative of a methylene group, and signals for the benzylidene and phenyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 236.26 would be expected, along with fragmentation patterns characteristic of the loss of the benzylidene group and other fragments of the sugar ring.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic building block.
However, it is worth noting that various derivatives of 1,5-anhydro-D-glucitol have been investigated for their biological properties. For instance, some derivatives have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a possible role in managing blood glucose levels.[5] The parent compound, 1,5-anhydro-D-glucitol, is known to be metabolized from 1,5-anhydro-D-fructose in vivo.[6]
Further research is required to explore the potential biological functions of this compound and its derivatives. A hypothetical workflow for investigating such biological activity is presented below.
References
- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Glyko [glyko.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Vitaceae [vitaceae.org]
- 5. 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol | 156715-23-0 | Benchchem [benchchem.com]
- 6. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Deoxy-D-Glucitol Derivatives: A Technical Guide to Their Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of carbohydrate analogues is a cornerstone of modern medicinal chemistry and chemical biology, providing invaluable tools to probe and modulate fundamental cellular processes. Among these, 3-deoxy-D-glucitol derivatives are emerging as a class of molecules with diverse and significant biological activities. While the related compound, 3-deoxy-D-glucose (3-DG), has been more extensively studied for its roles in glycation, oxidative stress, and insulin signaling, recent research has begun to illuminate the unique therapeutic potential of 3-deoxy-D-glucitol derivatives. This technical guide provides an in-depth exploration of the biological roles of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing their mechanisms of action.
Core Biological Roles and Mechanisms of Action
The biological activities of 3-deoxy-D-glucitol derivatives are largely dictated by the nature of the chemical modifications to the glucitol backbone. These modifications can transform the parent molecule into potent and selective inhibitors of key enzymes, metabolic probes, and antifungal agents.
Enzyme Inhibition: Targeting Carbohydrate-Processing Enzymes
A primary biological role of 3-deoxy-D-glucitol derivatives is the inhibition of enzymes involved in carbohydrate metabolism and modification. This inhibitory activity is critical for the development of therapeutics for a range of diseases, including metabolic disorders and infectious diseases.
Certain derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate have demonstrated significant antifungal activity by targeting D-glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the chitin biosynthesis pathway. Chitin is an essential structural component of the fungal cell wall, making its synthesis an attractive target for antifungal drug development.
Hydrophobic N-acyl and ester derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) have been synthesized and evaluated for their antifungal properties. While the parent compound, ADGP, is a potent inhibitor of GlcN-6-P synthase, its hydrophilic nature limits its ability to cross fungal cell membranes. In contrast, the hydrophobic derivatives can more readily enter the fungal cell, where they may act as "pro-drugs," being subsequently converted to the active inhibitor, ADGP.[1] This mechanism allows for targeted delivery of the active compound into the fungal cell.
Quantitative Data: Antifungal Activity of 2-amino-2-deoxy-D-glucitol-6-phosphate Derivatives
| Derivative | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| ADGP | 10 | [1] |
| ADGP dimethyl ester | 0.3 | [1] |
Studies on 1-deoxy-D-glucitol, a related compound, have provided insights into the interaction of deoxygenated glucitols with enzymes of the polyol pathway. 1-deoxy-D-glucitol acts as a substrate for sheep liver glucitol dehydrogenase, an enzyme that interconverts sorbitol and fructose. This finding is significant as it revises the previously held belief that a 1-hydroxy group is essential for substrate binding.[2]
Quantitative Data: Kinetic Parameters of 1-deoxy-D-glucitol with Sheep Liver Glucitol Dehydrogenase
| Substrate | K_m (mM) | Maximal Velocity (% of glucitol) | Reference |
| 1-deoxy-D-glucitol | 53 | 33 | [2] |
Metabolic Probes: Tracing Metabolic Pathways
Isotopically labeled and fluorinated derivatives of 3-deoxy-D-glucitol are valuable tools for studying metabolic pathways in vivo and in vitro. These probes allow researchers to trace the fate of these molecules and investigate the activity of specific enzymes.
3-deoxy-3-fluoro-D-glucitol has been used as a substrate analog to investigate the binding specificity and catalytic mechanism of enzymes in the sorbitol pathway. The fluorine atom provides a useful NMR handle for tracking the molecule's metabolic transformations. The metabolism of the related 3-deoxy-3-fluoro-D-glucose (3-FG) has been shown to proceed via aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS), highlighting the potential for these derivatives to probe the polyol pathway.[3]
Experimental Protocols
Synthesis of 3-Deoxy-3-fluoro-D-glucose Derivatives
A common precursor for the synthesis of 3-deoxy-3-fluoro-D-glucitol is 3-deoxy-3-fluoro-D-glucose. The following is a general protocol for its synthesis:
Step 1: Triflation of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.
-
Cool the solution to -15 °C.
-
Add anhydrous pyridine (1.5 eq) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) while maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to obtain the crude triflate.[4]
Step 2: Fluorination
-
Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]
Step 3: Deprotection
-
Remove the isopropylidene protecting groups by treatment with an acidic resin in methanol or aqueous acetic acid to yield 3-deoxy-3-fluoro-D-glucose.
Antifungal Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a fungal strain (e.g., Candida albicans).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain from a fresh culture.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
Inhibition of Chitin Biosynthesis
The following diagram illustrates the proposed mechanism of action for the antifungal 2-amino-2-deoxy-D-glucitol-6-phosphate derivatives.
References
- 1. Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate: a new type of D-glucosamine-6-phosphate synthase inhibitors with antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, a pivotal building block in glycobiology and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate for creating modified carbohydrate structures and potential therapeutic agents.
Core Concepts and Properties
This compound is a synthetically derived monosaccharide analog. Its structure is characterized by an anhydro bridge between C1 and C5, a benzylidene acetal protecting the C4 and C6 hydroxyl groups, and the absence of a hydroxyl group at the C3 position. These features make it a valuable and versatile precursor in carbohydrate chemistry. The benzylidene group provides robust protection during various chemical transformations, while the 3-deoxy functionality is a key feature in the design of glycosidase inhibitors and other biologically active molecules.[1][2]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | [3] |
| Molecular Weight | 236.26 g/mol | [3] |
| CAS Number | 152613-20-2 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a readily available carbohydrate precursor. A plausible and commonly employed synthetic strategy is the deoxygenation of a corresponding 3-hydroxy precursor, such as 1,5-Anhydro-4,6-O-benzylidene-D-glucitol. The Barton-McCombie deoxygenation is a well-established method for this transformation.[4][5][6][7]
Illustrative Synthetic Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glyko [glyko.com]
- 3. scbt.com [scbt.com]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Discovery and Synthesis of 3-Deoxy-D-Glucose Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 3-deoxy-D-glucose and its analogs. These compounds, characterized by the absence of a hydroxyl group at the C-3 position of the glucose ring, have emerged as valuable tools in biomedical research and as potential therapeutic agents. This document details synthetic methodologies, summarizes quantitative biological data, and elucidates the molecular pathways through which these analogs exert their effects.
Discovery and Historical Context
The study of deoxy sugars gained momentum in the mid-20th century as researchers sought to understand the structure-activity relationships of carbohydrates in biological systems. 3-Deoxy-D-glucose, also known as 3-deoxyglucosone (3-DG), was initially identified as a highly reactive intermediate in the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids.[1] Its significance in a biological context became apparent with the discovery of its role as a potent precursor to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other chronic diseases.[1] The first in vivo detection of 3-DG in the serum of diabetic patients solidified its link to hyperglycemia.[1] The synthesis of radiolabeled analogs, such as [18F]-labeled 3-deoxy-3-fluoro-D-glucose (3-FDG), in the late 1970s provided crucial tools for studying glucose metabolism and transport in vivo.[1][2] Early synthetic work laid the foundation for the development of a diverse range of 3-deoxy-D-glucose analogs with modifications at the C-3 position, including fluoro, amino, and thio substitutions, each exhibiting unique biological properties.[3][4]
Synthesis of 3-Deoxy-D-Glucose Analogs
The synthesis of 3-deoxy-D-glucose analogs typically involves multi-step procedures requiring strategic use of protecting groups to achieve regioselectivity and stereoselectivity. Common starting materials include readily available glucose derivatives, which are modified to introduce the desired functionality at the C-3 position.
Synthesis of 3-Deoxy-3-fluoro-D-glucose
The introduction of a fluorine atom at the C-3 position often involves the activation of the C-3 hydroxyl group, followed by nucleophilic substitution with a fluoride source.
Table 1: Synthesis of 3-Deoxy-3-fluoro-D-glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose | 1. (CF3SO2)2O, Pyridine, CH2Cl2, -15 °C to 0 °C; 2. TBAF, THF, reflux | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~70 (over 2 steps) | [3] |
| Methyl 4,6-O-benzylidene-α-D-allopyranoside | 1. TsCl, Pyridine; 2. KF, ethylene glycol, 180 °C | Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-α-D-glucopyranoside | Not specified | [3] |
Synthesis of 3-Amino-3-deoxy-D-glucose Derivatives
The synthesis of 3-amino analogs often proceeds through an azide intermediate, which is subsequently reduced to the amine.
Table 2: Synthesis of 3-Amino-3-deoxy-D-glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 2-acetamido-2-deoxy-3-O-mesyl-α-D-allopyranoside | 1. NaN3, DMF, 100 °C; 2. 10% Pd/C, H2, Methanol | Methyl 2-acetamido-3-amino-2,3-dideoxy-α-D-glucopyranoside | Not specified | [3] |
Synthesis of 3-Deoxy-3-thio-D-glucose Derivatives
The introduction of a thiol group at the C-3 position can be achieved through various methods, including the reaction of a suitable precursor with a sulfur nucleophile.
Table 3: Synthesis of 3-Deoxy-3-thio-D-glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-2-deoxy-3-O-methanesulfonyl-2-p-toluenesulfonamido-α-d-allopyranoside | KSAc, MeCN, 75 °C, 1.5 h | Methyl 3-acetylthio-4,6-O-benzylidene-2-deoxy-2-p-toluenesulfonamido-α-d-glucopyranoside | 89 | [4] |
Experimental Protocols
General Synthetic Protocol for 3-Deoxy-3-fluoro-D-glucose from 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
Step 1: Triflation of the C-3 Hydroxyl Group
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add anhydrous pyridine (1.5 eq) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with CH2Cl2 (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude triflate.[3]
Step 2: Fluorination
-
Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3]
Step 3: Deprotection
-
To obtain 3-deoxy-3-fluoro-D-glucose, remove the isopropylidene groups by treatment with an acidic resin in methanol or aqueous acetic acid.[3]
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-deoxy-D-glucose analog for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[5]
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
-
Culture cells to the desired confluency in a 96-well plate.
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution and incubate for 30-45 minutes at 37°C.
-
Wash the cells to remove excess DCFDA.
-
Treat the cells with the 3-deoxy-D-glucose analog or a positive control (e.g., tert-butyl hydrogen peroxide).
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation/emission at approximately 485/535 nm.[6][7]
Quantification of Nε-(carboxymethyl)lysine (CML) using ELISA
-
Coat a 96-well ELISA plate with an antigen conjugate (e.g., AGEs-BSA).
-
Incubate the plate overnight and then block non-specific binding sites.
-
Add standards and samples (e.g., cell lysates or serum treated with 3-deoxy-D-glucose analogs) to the wells, followed by the addition of an anti-CML monoclonal antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another incubation and wash, add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.
-
Calculate the CML concentration from a standard curve.[8][9]
Biological Activities and Mechanisms of Action
3-Deoxy-D-glucose analogs exert a range of biological effects primarily through three interconnected mechanisms: formation of Advanced Glycation End-products (AGEs), induction of oxidative stress, and interference with cellular signaling pathways.
Formation of Advanced Glycation End-products (AGEs)
3-Deoxy-D-glucose is a potent precursor of AGEs.[10] It reacts non-enzymatically with the amino groups of proteins, lipids, and nucleic acids, leading to the formation of various AGEs such as Nε-(carboxymethyl)lysine (CML) and imidazolone.[10][11] The accumulation of AGEs can lead to protein cross-linking, altering their structure and function, and contributing to tissue damage.[10]
Induction of Oxidative Stress
3-Deoxy-D-glucose is a potent inducer of intracellular reactive oxygen species (ROS).[10] The chemical reactions involved in AGE formation can directly generate ROS.[10] Furthermore, 3-DG can inactivate key antioxidant enzymes like glutathione peroxidase, impairing the cell's ability to neutralize ROS and leading to a state of oxidative stress.[10] This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA.
References
- 1. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mdpi.com [mdpi.com]
- 9. Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
The Anhydro Bridge in Glucitol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the anhydro bridge in glucitol derivatives, focusing on their synthesis, structural characteristics, and biological relevance. Particular attention is given to 1,5-anhydro-D-glucitol and its isomers, which have garnered interest for their roles as biomarkers and potential therapeutic agents.
Introduction to Anhydroglucitol Derivatives
Anhydroglucitol derivatives are a class of carbohydrates in which an intramolecular ether linkage, known as an anhydro bridge, is formed between two hydroxyl groups of a glucitol molecule. This structural modification significantly influences the molecule's conformation, stability, and biological activity. The most well-studied of these is 1,5-anhydro-D-glucitol (1,5-AG), a naturally occurring polyol found in various foods.[1] In the human body, its serum concentration is a sensitive marker for short-term glycemic control.[2]
Structural Data of Anhydroglucitol Derivatives
Below is a summary of computed geometric parameters for 1,5-anhydro-D-glucitol, a representative member of this class. Researchers are encouraged to consult crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for specific experimental data on derivatives of interest.
| Parameter | 1,5-Anhydro-D-glucitol (Computed) |
| Molecular Formula | C6H12O5[3] |
| Molecular Weight | 164.16 g/mol [3] |
| IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol[3] |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Topological Polar Surface Area | 90.2 Ų |
Note: The data presented above is based on computational models and may differ from experimental values. For experimentally determined bond lengths and angles of various organic molecules, the Computational Chemistry Comparison and Benchmark Database (CCCBDB) can be a useful resource.[4]
Experimental Protocols
Synthesis of Anhydroglucitol Derivatives
The synthesis of anhydroglucitol derivatives often involves intramolecular cyclization reactions of appropriately protected glucitol precursors. Below are generalized protocols for the synthesis of key anhydroglucitol derivatives.
3.1.1. Synthesis of 2,5-Anhydro-D-mannitol
This procedure is adapted from the deamination and reduction of D-glucosamine.[5]
Materials:
-
D-glucosamine
-
Sodium nitrite (NaNO2)
-
Acetic acid (CH3COOH)
-
Sodium borohydride (NaBH4)
-
Ethanol (C2H5OH)
-
Water (H2O)
-
Dowex 50W-X8 (H+ form) resin
-
Basic resin (e.g., Amberlite IR-45, OH- form)
Procedure:
-
Deamination: Dissolve D-glucosamine in water and cool the solution in an ice bath. Add acetic acid to the solution. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Reduction: After the deamination is complete, add sodium borohydride portion-wise to the reaction mixture, keeping the temperature below 10°C. Stir the mixture for several hours at room temperature.
-
Purification: Neutralize the reaction mixture with acetic acid. Pass the solution through a column of Dowex 50W-X8 (H+ form) resin to remove cations. Elute the product with water. Subsequently, pass the eluate through a column of a basic resin to remove anions.
-
Isolation: Concentrate the eluate under reduced pressure to obtain a syrup. The crude 2,5-anhydro-D-mannitol can be further purified by crystallization from ethanol.
3.1.2. Reductive Cleavage of Methyl Glycosides to Anhydroalditols
This method can be employed to synthesize 1,5-anhydroglucitol derivatives from corresponding methyl glycosides.[6]
Materials:
-
Methyl α-D-glucoside acetal derivative
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Cyclopentyl methyl ether (CPME) as solvent
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the methyl α-D-glucoside acetal derivative in CPME. Add the Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to 120°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Analytical Methods for Characterization
The structural elucidation of anhydroglucitol derivatives relies on a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the constitution and stereochemistry of anhydroglucitol derivatives. Acetylation of the hydroxyl groups can aid in resolving overlapping signals in the ¹H NMR spectrum.[7]
Sample Preparation for NMR:
-
Dissolve a few milligrams of the purified anhydroglucitol derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃ for acetylated derivatives).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign stereochemistry.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the derivatives.[8]
Sample Preparation for GC-MS (as trimethylsilyl derivatives):
-
Dry a small sample of the anhydroglucitol derivative in a reaction vial.
-
Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).
-
Heat the mixture at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) ethers.[9]
-
Inject an aliquot of the reaction mixture into the GC-MS system.
Biological Significance and Signaling Pathways
1,5-Anhydro-D-glucitol as a Glycemic Marker
The most prominent biological role of an anhydroglucitol derivative is that of 1,5-anhydro-D-glucitol as a marker for short-term glycemic control. In healthy individuals, 1,5-AG is filtered by the glomerulus and efficiently reabsorbed in the renal proximal tubules.[10] However, during periods of hyperglycemia, high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in its serum concentration.[2]
The sodium-glucose cotransporter 5 (SGLT5) has been identified as the primary transporter responsible for the renal reabsorption of 1,5-AG.[10] The competition between glucose and 1,5-AG for SGLT5 forms the basis of its utility as a clinical biomarker.
Signaling Pathway Visualization
The following diagram illustrates the competitive inhibition of 1,5-anhydro-D-glucitol reabsorption by glucose in the renal proximal tubule.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the synthesis and characterization of anhydroglucitol derivatives.
Conclusion
The anhydro bridge in glucitol derivatives creates a unique class of compounds with significant potential in diagnostics and therapeutics. Understanding their synthesis, structure, and biological interactions is crucial for harnessing their full potential. This guide provides a foundational overview for researchers, encouraging further exploration into the nuanced chemistry and biology of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CCCBDB Experimental bond lengths [cccbdb.nist.gov]
- 5. prepchem.com [prepchem.com]
- 6. Catalytic reductive cleavage of methyl α-d-glucoside acetals to ethers using hydrogen as a clean reductant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 1,5-Anhydroglucitol, 4TMS derivative [webbook.nist.gov]
- 10. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: A Biochemical Reagent in Glycobiology and Immunology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a synthetically derived monosaccharide that has emerged as a valuable biochemical reagent. Primarily utilized in the field of glycobiology, this compound serves as a versatile tool for studying carbohydrate chemistry and the intricate roles of glycans in biological systems. Recent findings have also highlighted its potential immunomodulatory effects, specifically its inhibitory activity against the NLRP3 inflammasome and its ability to induce apoptosis in macrophages. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key biochemical applications of this compound, with a focus on its role as an inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure features a 1,5-anhydro-D-glucitol core with a benzylidene group protecting the 4- and 6-hydroxyl groups and a deoxy modification at the 3-position.
| Property | Value |
| CAS Number | 152613-20-2 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Melting Point | 142 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis
The synthesis of this compound is a multi-step process that begins with a suitable protected monosaccharide precursor. A general synthetic approach involves the formation of the benzylidene acetal followed by deoxygenation at the C-3 position.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-Anhydro-D-glucitol
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for deoxygenation (e.g., via a Barton-McCombie deoxygenation or a related method)
-
Appropriate solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Benzylidene Acetal Formation:
-
Dissolve 1,5-anhydro-D-glucitol in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under reduced pressure to remove methanol formed during the reaction, driving the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst with a suitable base (e.g., triethylamine).
-
Extract the product with an organic solvent and purify by silica gel column chromatography to obtain 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
-
-
Deoxygenation at the C-3 Position:
-
The 3-hydroxyl group of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is first activated, for example, by conversion to a thiocarbonyl derivative (e.g., a xanthate or a thiocarbamate).
-
The thiocarbonyl derivative is then subjected to radical-mediated deoxygenation using a reagent such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like toluene.
-
The reaction is typically heated to initiate the radical chain reaction.
-
Progress is monitored by TLC.
-
Upon completion, the product is purified from the tin byproducts and other reagents, often by column chromatography, to yield this compound.
-
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for best results. Appropriate safety precautions should be taken when handling all chemicals.
Biochemical Applications
Role in Glycobiology Research
As a modified monosaccharide, this compound serves as a valuable tool in glycobiology.[1] Its rigid, conformationally restricted structure, due to the 1,5-anhydro bridge and the benzylidene group, makes it a useful probe for studying carbohydrate-protein interactions and the substrate specificity of enzymes involved in glycan metabolism. The absence of the hydroxyl group at the C-3 position can be used to investigate the importance of this specific group in biological recognition and catalysis.
Inhibition of the NLRP3 Inflammasome
A significant and more recently discovered application of this compound is its inhibitory effect on the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This compound has been shown to inhibit the activation of the NLRP3 inflammasome in human macrophages.[2] This inhibitory activity suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Logical Flow of NLRP3 Inflammasome Inhibition:
Caption: Inhibition of the NLRP3 inflammasome pathway.
Induction of Macrophage Apoptosis
In addition to its anti-inflammatory effects, this compound has been observed to induce apoptosis in human macrophages.[2] This pro-apoptotic activity could be beneficial in pathological conditions characterized by excessive or prolonged macrophage activation.
Experimental Workflow for Macrophage Apoptosis Assay:
Caption: Workflow for assessing macrophage apoptosis.
Experimental Protocol: Macrophage Apoptosis Assay
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate the monocytes into macrophages, seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the adherent macrophages with PBS to remove non-adherent cells.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the differentiated macrophages with various concentrations of the compound (e.g., 1, 10, 50 µM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Apoptosis Staining and Analysis:
-
After incubation, gently collect the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate gating strategies to distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Quantitative Data
Currently, specific quantitative data such as IC₅₀ values for the inhibition of NLRP3 inflammasome activation by this compound are not widely available in the public domain and represent an area for further investigation. The pro-apoptotic effect on macrophages has been qualitatively described.[2]
Signaling Pathway
The NLRP3 inflammasome is activated through a two-signal process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that lead to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
NLRP3 Inflammasome Signaling Pathway:
Caption: A simplified diagram of the NLRP3 inflammasome signaling pathway.
Conclusion
This compound is a specialized biochemical reagent with established utility in glycobiology and emerging potential in immunology. Its ability to inhibit the NLRP3 inflammasome and induce macrophage apoptosis positions it as an interesting candidate for further investigation in the context of inflammatory and autoimmune diseases. This guide provides the foundational technical information for researchers and drug development professionals to explore the applications of this compound in their respective fields. Further studies are warranted to elucidate the precise molecular mechanisms of its action and to quantify its inhibitory potency.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
stereochemistry of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
An In-depth Technical Guide on the Stereochemistry of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the , a conformationally restricted carbohydrate derivative of interest in glycobiology and medicinal chemistry. The rigid chair conformation, enforced by the 1,5-anhydro bridge and the 4,6-O-benzylidene acetal, defines its three-dimensional structure and dictates its interactions with biological targets. This document outlines the key stereochemical features, supported by available spectroscopic data and conformational analysis. Experimental protocols for the synthesis and characterization of related compounds are also detailed to provide a framework for working with this molecule.
Introduction
This compound is a synthetic monosaccharide derivative. Its structure is derived from D-glucose, with three key modifications that establish its stereochemistry:
-
1,5-Anhydro Bridge: An ether linkage between C-1 and C-5 locks the pyranose-like ring into a stable six-membered ring system.
-
4,6-O-Benzylidene Acetal: A cyclic acetal formed between the hydroxyl groups at C-4 and C-6 and benzaldehyde creates a rigid fused ring system.
-
3-Deoxy Functionality: The absence of a hydroxyl group at the C-3 position introduces a methylene group, altering the electronic and steric properties of that region of the molecule.
These structural features result in a molecule that is conformationally restricted to a chair conformation[1]. This conformational rigidity makes it a valuable tool in drug design and the study of carbohydrate-protein interactions, as it presents a well-defined and stable three-dimensional structure.
Stereochemical Configuration
The absolute configuration of the stereocenters in this compound is inherited from its parent sugar, D-glucose. The stereocenters are located at C-1, C-2, C-4, and C-5 of the anhydroglucitol ring, as well as the benzylic carbon of the benzylidene group. Based on the D-glucitol precursor, the expected configurations are:
-
C-1: (R)
-
C-2: (R)
-
C-4: (R)
-
C-5: (S)
The benzylidene acetal can exist as two diastereomers depending on the orientation of the phenyl group (axial or equatorial). Typically, the thermodynamically more stable isomer with the phenyl group in the equatorial position is predominantly formed during synthesis.
Conformational Analysis
The 1,5-anhydro bridge and the fused 4,6-O-benzylidene ring system severely restrict the conformational flexibility of the molecule, locking it into a rigid chair conformation. In this conformation, the substituents on the anhydroglucitol ring will adopt specific axial or equatorial orientations.
The workflow for determining the stereochemistry of this molecule is outlined below:
Spectroscopic Data (Reference Compound)
Table 1: NMR Data for 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol [2]
| Proton | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Carbon | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| H-1 | 4.98 (d, J = 3.5 Hz) | PhC H | 102.3 |
| Benzylidene Acetal (PhCH) | 5.52 (s) | Toluoyl Carbonyl (C=O) | 165.8 |
| Toluoyl Aromatic | 7.21–7.83 (m) |
Note: The table presents partial data for a reference compound. The chemical shifts and coupling constants for the target molecule will differ, particularly around the C-2 and C-3 positions.
Experimental Protocols (General Procedures)
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the synthesis would likely follow a multi-step sequence involving standard carbohydrate chemistry techniques. Below are general protocols for the key transformations, based on the synthesis of similar compounds.
Benzylidene Acetal Protection
This procedure protects the 4- and 6-hydroxyl groups of a glucitol derivative.
Materials:
-
Glucitol derivative
-
α,α-Dimethoxytoluene or Benzaldehyde
-
Catalytic acid (e.g., p-toluenesulfonic acid or ZnCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve the glucitol derivative in anhydrous DMF.
-
Add α,α-dimethoxytoluene (or benzaldehyde and a dehydrating agent).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture (e.g., to 60°C) under reduced pressure to remove methanol (or water) formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
Deoxygenation at C-3
A common method for deoxygenation at a specific hydroxyl group involves a two-step process: conversion to a good leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage. A Barton-McCombie deoxygenation is another widely used method.
Step 1: Tosylation/Mesylation
-
Dissolve the 4,6-O-benzylidene protected glucitol in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography or recrystallization.
Step 2: Reductive Cleavage
-
Dissolve the tosylate or mesylate in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), carefully at 0°C.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess reducing agent by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting salts and wash with the reaction solvent.
-
Concentrate the filtrate and purify the 3-deoxy product by column chromatography.
1,5-Anhydro Bridge Formation
The formation of the 1,5-anhydro bridge typically involves an intramolecular nucleophilic substitution, where the C-5 hydroxyl group displaces a leaving group at C-1. This is often achieved from a precursor where C-1 has a suitable leaving group, such as a bromide.
Conclusion
The is well-defined due to its rigid polycyclic structure. The D-glucitol backbone establishes the absolute configuration of the chiral centers, while the 1,5-anhydro bridge and the 4,6-O-benzylidene acetal lock the molecule into a stable chair conformation. This conformational rigidity is a key feature that makes this compound a valuable substrate for studies in glycobiology and as a scaffold in medicinal chemistry. Further detailed spectroscopic and crystallographic studies on this specific molecule would be beneficial to precisely determine its three-dimensional structure and provide a more complete understanding of its stereochemical properties.
References
Methodological & Application
synthesis protocol for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
An Application Note for the Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
This document provides a detailed protocol for the chemical synthesis of this compound, a valuable carbohydrate derivative for research in glycobiology and medicinal chemistry. The synthesis is a two-step process commencing with the selective protection of 1,5-anhydro-D-glucitol, followed by a deoxygenation at the C-3 position.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Yield |
| 1 | 4,6-O-Benzylidene protection | 1,5-Anhydro-D-glucitol, Benzaldehyde dimethyl acetal, Copper(II) triflate (cat.) | 1-2 hours | ~80% |
| 2a | Xanthate formation | 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, Sodium hydride, Carbon disulfide, Methyl iodide | 2-4 hours | ~90% |
| 2b | Barton-McCombie Deoxygenation | S-methyl xanthate intermediate, Tributyltin hydride, AIBN (cat.) | 4-6 hours | >80% |
Experimental Protocols
Step 1: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol
This procedure outlines the selective protection of the 4- and 6-hydroxyl groups of 1,5-anhydro-D-glucitol using a benzylidene acetal.
Materials:
-
1,5-Anhydro-D-glucitol
-
Benzaldehyde dimethyl acetal
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 1,5-anhydro-D-glucitol (1.0 equivalent) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 equivalents).
-
Add a catalytic amount of copper(II) triflate (0.05-0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, quench the reaction by adding triethylamine (0.2 equivalents).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1,5-anhydro-4,6-O-benzylidene-D-glucitol as a white solid.
Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation
This step involves the deoxygenation of the 3-hydroxyl group and is performed in two parts: formation of an S-methyl xanthate followed by its radical-mediated reduction.
Part A: Formation of the S-methyl xanthate intermediate
Materials:
-
1,5-Anhydro-4,6-O-benzylidene-D-glucitol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 1,5-anhydro-4,6-O-benzylidene-D-glucitol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (2.0 equivalents) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude S-methyl xanthate is typically used in the next step without further purification.
Part B: Reductive deoxygenation of the xanthate
Materials:
-
Crude S-methyl xanthate from Part A
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the crude S-methyl xanthate (1.0 equivalent) in anhydrous toluene under an inert atmosphere.
-
Add tributyltin hydride (1.5 equivalents) to the solution.
-
Add a catalytic amount of AIBN (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system to afford the final product, this compound.[2][3]
Synthesis Workflow
References
Application Notes and Protocols for the Purification of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol using silica gel column chromatography. This method is essential for obtaining a high-purity product, which is a critical step in the synthesis of various biologically active molecules and glycobiology research.[1][2] The protocol outlines the selection of the stationary and mobile phases, preparation of the column, sample application, elution, and fraction analysis.
Introduction
This compound is a valuable intermediate in carbohydrate chemistry. The benzylidene acetal serves as a protecting group for the 4 and 6-hydroxyl groups, allowing for selective reactions at other positions.[3] Effective purification of this compound is crucial for the success of subsequent synthetic steps. Column chromatography is a widely used technique for the purification of such carbohydrate derivatives due to its efficiency in separating compounds with similar polarities.
Data Presentation
The efficiency of column chromatography purification can be evaluated based on the solvent system used and the corresponding retention factor (Rf) values on Thin Layer Chromatography (TLC). The following table summarizes typical data for the purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) |
| Typical Starting Eluent | 3:1 Hexane:Ethyl Acetate (v/v) |
| Typical Final Eluent | 1:1 Hexane:Ethyl Acetate (v/v) |
| Rf of Target Compound | ~0.4 in 2:1 Hexane:Ethyl Acetate |
| Rf of Common Impurities | Varies (typically more polar or less polar) |
| Detection Method (TLC) | UV light (254 nm) and/or charring with a staining solution (e.g., potassium permanganate or ceric ammonium molybdate) |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC development chamber
-
UV lamp
-
Staining solution (e.g., potassium permanganate)
-
Rotary evaporator
Procedure:
-
Selection of Solvent System:
-
Perform TLC analysis of the crude product using different ratios of hexane and ethyl acetate to determine the optimal solvent system for separation.
-
The ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 3:1 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the starting solvent system (e.g., 3:1 hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the eluent (e.g., to 2:1, then 1:1 hexane:ethyl acetate) to elute compounds with higher polarity. This can be done in a stepwise or continuous gradient.
-
-
Fraction Analysis:
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp and/or by staining.
-
Identify the fractions containing the pure desired product.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry).
-
Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Benzylidene Protected Glucitols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucitol, a sugar alcohol derived from glucose, and its derivatives are pivotal in various industrial and pharmaceutical applications. The strategic protection of glucitol's hydroxyl groups is crucial for regioselective synthesis of complex molecules. Benzylidene acetals are frequently employed as protecting groups due to their relative stability and the potential for stereoselective introduction. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of the resulting benzylidene-protected glucitol isomers. This document provides detailed application notes and experimental protocols for the synthesis and comprehensive NMR analysis of these compounds.
Data Presentation: NMR Spectroscopic Data
The ¹H and ¹³C NMR chemical shifts (δ) are highly sensitive to the stereochemistry and conformation of the benzylidene acetal rings. The following tables summarize the NMR data for common isomers of dibenzylidene-D-glucitol.
Table 1: ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Data for Dibenzylidene-D-Glucitol Isomers
| Proton | 1,3:2,4-di-O-benzylidene-D-sorbitol (DMSO-d₆) |
| H-1a | 3.55 (dd, J = 10.5, 4.5 Hz) |
| H-1b | 4.15 (dd, J = 10.5, 1.5 Hz) |
| H-2 | 4.05 (ddd, J = 10.5, 4.5, 1.5 Hz) |
| H-3 | 4.20 (t, J = 10.5 Hz) |
| H-4 | 4.30 (t, J = 10.5 Hz) |
| H-5 | 3.80 (m) |
| H-6a | 3.65 (m) |
| H-6b | 3.75 (m) |
| Ph-CH (acetal) | 5.60 (s), 5.65 (s) |
| Ph-H (aromatic) | 7.25-7.50 (m) |
| OH-5 | 4.80 (d, J = 5.0 Hz) |
| OH-6 | 4.40 (t, J = 5.5 Hz) |
Note: Data for 1,3:2,4-di-O-benzylidene-D-sorbitol is presented as a close analog due to the limited availability of fully assigned data for the corresponding D-glucitol isomer.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for Dibenzylidene-D-Glucitol Isomers
| Carbon | 1,3:2,4-di-O-benzylidene-D-sorbitol (DMSO-d₆) | 2,4:3,5-di-O-benzylidene-D-glucitol (CDCl₃) |
| C-1 | 69.0 | - |
| C-2 | 78.5 | - |
| C-3 | 79.5 | - |
| C-4 | 77.0 | - |
| C-5 | 71.0 | - |
| C-6 | 62.5 | - |
| Ph-CH (acetal) | 101.0, 101.5 | 100.4, 100.5[1] |
| C-ipso | 138.0, 138.2 | - |
| C-ortho | 126.5 | - |
| C-meta | 128.8 | - |
| C-para | 128.0 | - |
Experimental Protocols
Protocol 1: Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol[2][3]
This protocol describes a multi-step synthesis starting with the protection of the primary hydroxyl groups, followed by benzaldehyde acetal formation, and subsequent deprotection.
Materials:
-
D-glucitol
-
Pyridine (dry)
-
Benzoyl chloride
-
Chloroform
-
Sodium methoxide in methanol
-
Benzaldehyde
-
Anhydrous Zinc chloride (ZnCl₂)
-
Ethanol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., benzene:methanol 8:2)
Procedure:
-
Synthesis of 1,6-di-O-benzoyl-D-Glucitol:
-
Dissolve D-glucitol in dry pyridine in a round-bottom flask submerged in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Continue stirring for 5 hours and then leave the mixture overnight.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Filter the resulting white precipitate, wash with distilled water, and recrystallize from ethanol.
-
-
Synthesis of 1,6-di-O-benzoyl-2,4:3,5-di-O-benzylidene-D-Glucitol:
-
To a round-bottom flask, add 1,6-di-O-benzoyl-D-glucitol, anhydrous zinc chloride, and benzaldehyde.
-
Stir the mixture at room temperature overnight. If the mixture agglomerates, add a small amount of ethanol.
-
Filter the white precipitate and recrystallize from ethanol.
-
-
Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol:
-
Dissolve 1,6-di-O-benzoyl-2,4:3,5-di-O-benzylidene-D-glucitol in chloroform.
-
Add a solution of sodium methoxide in methanol dropwise and stir at room temperature for 5 hours.
-
Leave the mixture overnight without stirring.
-
Filter the white precipitate, wash with distilled water, and recrystallize from chloroform.
-
-
Purification and Characterization:
-
Monitor the progress of all reactions by Thin-Layer Chromatography (TLC).
-
Purify the final product by silica gel column chromatography.
-
Characterize the synthesized compound using FT-IR and ¹H-NMR spectroscopy.
-
Protocol 2: NMR Spectroscopic Analysis
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Synthesized benzylidene protected glucitol sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified benzylidene protected glucitol in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons of the glucitol backbone, the acetal methine protons, and the aromatic protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
The chemical shift of the acetal carbon is particularly diagnostic for the ring structure (dioxane vs. dioxolane).[1]
-
-
Two-Dimensional (2D) NMR Spectroscopy:
-
For unambiguous assignments, perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the glucitol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
Visualizations
Caption: Synthetic pathway for 2,4:3,5-di-O-benzylidene-D-Glucitol.
Caption: Workflow for the NMR analysis of benzylidene protected glucitols.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of 1,5-Anhydro-D-glucitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization and quantification of 1,5-anhydro-D-glucitol (1,5-AG) and its derivatives using mass spectrometry. 1,5-AG is a validated biomarker for short-term glycemic control, and its accurate measurement is crucial in diabetes research and management.[1][2] The following sections detail experimental protocols, data presentation, and relevant biological pathways.
Introduction to 1,5-Anhydro-D-glucitol (1,5-AG)
1,5-anhydro-D-glucitol is a naturally occurring polyol, structurally similar to glucose. Its concentration in the blood is maintained at a stable level through dietary intake and renal reabsorption. In individuals with normal blood glucose levels, filtered 1,5-AG is almost completely reabsorbed by the renal tubules. However, during periods of hyperglycemia, elevated glucose levels competitively inhibit the renal reabsorption of 1,5-AG, leading to its increased excretion in urine and a corresponding decrease in plasma concentrations. This inverse relationship with blood glucose levels makes 1,5-AG a sensitive indicator of short-term glycemic control.
Analytical Methodologies
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of 1,5-AG and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 1,5-AG, derivatization is a necessary step to increase their volatility. Common derivatization techniques include silylation, to produce trimethylsilyl (TMS) derivatives, and acetylation.
Derivatization Protocol (Silylation):
-
Evaporate the dried sample extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
Mass Spectrometry Characterization of TMS-derivatized 1,5-AG:
The electron ionization (EI) mass spectrum of the tetra-TMS derivative of 1,5-AG is characterized by several key fragment ions. The molecular ion (M+) is often of low abundance or absent. Prominent fragments arise from the cleavage of C-C bonds and the loss of methyl groups from the TMS moieties. The fragmentation pattern of silylated monosaccharides can be complex, with some derivatives showing multiple chromatographic peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for the quantification of 1,5-AG in biological matrices due to its high selectivity and sensitivity, often without the need for derivatization. Hydrophilic interaction liquid chromatography (HILIC) is commonly employed for the separation of this polar analyte.
Experimental Protocols
Protocol 1: Quantification of 1,5-AG in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of 1,5-AG in human plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.[3]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., isotope-labeled 1,5-AG).[3]
-
Add 250 µL of acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.[4]
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (with a suitable buffer, e.g., ammonium acetate)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2 µL[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative ion electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1,5-AG | 163.1 | 89.1 |
| 1,5-AG-d7 (IS) | 170.1 | 92.1 |
Protocol 2: Quantification of 1,5-AG in Human Urine by LC-MS/MS
This protocol is based on a sensitive and selective LC/MS³ assay for urinary 1,5-AG.[5]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Dilute the urine sample with deionized water (e.g., 1:10 v/v).
-
Add an appropriate internal standard.
-
Centrifuge the diluted sample to remove any particulates.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Suitable for HILIC chromatography
-
Column: HILIC column
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode[5]
-
Mass Spectrometer: Ion trap mass spectrometer capable of MS³ analysis[5]
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for 1,5-AG analysis.
Table 1: Method Validation Parameters for 1,5-AG Quantification in Human Plasma [1]
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | |
| 2 µg/mL | 5.6% |
| 10 µg/mL | 3.8% |
| 40 µg/mL | 2.9% |
| Inter-day Precision (%CV) | |
| 2 µg/mL | 7.2% |
| 10 µg/mL | 5.1% |
| 40 µg/mL | 4.3% |
| Recovery | 85.2% - 93.5% |
| Matrix Effect | 92.1% - 98.7% |
Table 2: Method Validation Parameters for 1,5-AG Quantification in Human Urine [5]
| Parameter | Result |
| Linearity Range | 50 ng/mL - 10 µg/mL |
| Intra-assay Accuracy | Within 8% of theoretical |
| Inter-assay Accuracy | Within 8% of theoretical |
| Bench-top Stability (4 hours) | < 18% deviation |
| Freeze-thaw Stability (3 cycles) | < 1% deviation |
Mandatory Visualizations
Biological Pathways and Experimental Workflows
References
- 1. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. a protein precipitation extraction method [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a carbohydrate derivative used in glycobiology research.[1][2] Its structure is characterized by a 1,5-anhydro bridge, a benzylidene acetal protecting the hydroxyl groups at positions 4 and 6, and the absence of a hydroxyl group at the 3-position. This configuration leaves a single secondary hydroxyl group at the C-2 position, making it a highly specific glycosyl acceptor. This specificity is advantageous for the regioselective synthesis of 2-O-glycosylated 1,5-anhydro-D-glucitol derivatives, which are valuable building blocks in the synthesis of complex glycans and glycoconjugates for drug discovery and development. The benzylidene group not only protects the 4,6-hydroxyls but also confers conformational rigidity to the pyranoid ring.[3]
Application: Regioselective Glycosylation Acceptor
The primary application of this compound in glycosylation chemistry is as a regioselective glycosyl acceptor. The presence of a single, unhindered hydroxyl group at the C-2 position directs the glycosylation to this site exclusively, obviating the need for complex protecting group strategies that are often required for polyhydroxylated carbohydrate molecules. This simplifies the synthetic route to 2-O-glycosides, improving overall efficiency and yield.
This targeted glycosylation is crucial for synthesizing specific oligosaccharide structures and glycoconjugates with defined linkages, which are essential for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and creating novel therapeutics.
Experimental Protocol: Synthesis of a 2-O-Glycoside
This protocol describes a representative procedure for the glycosylation of this compound with a suitable glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate, under Lewis acid catalysis.
Materials:
-
This compound (Glycosyl Acceptor)
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 equivalents) in anhydrous dichloromethane.
-
Initiation of Reaction: Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Addition: Slowly add the trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at -40°C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the starting material (glycosyl acceptor) is consumed, quench the reaction by adding a few drops of triethylamine.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-O-glycosylated product.
Data Presentation
The following table summarizes the quantitative data for the described glycosylation reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| Glycosyl Acceptor | 252.29 | 0.20 | 50.5 | - |
| Glycosyl Donor | 490.73 | 0.24 | 117.8 | - |
| Product | 582.58 | - | 99.0 | 85 |
Product Characterization:
-
¹H NMR (400 MHz, CDCl₃): Diagnostic peaks for the anomeric proton of the newly formed glycosidic linkage are expected around δ 4.5-5.0 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The anomeric carbon signal should appear in the range of δ 98-105 ppm.
-
HRMS (ESI): Calculated for [M+Na]⁺, found value should be within ± 5 ppm.
Visualizations
Caption: Experimental workflow for the synthesis of a 2-O-glycoside.
Caption: Glycosylation reaction of this compound.
References
Application Notes and Protocols: Benzylidene Acetal Protection of Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a fundamental strategy in organic synthesis, particularly in the chemistry of carbohydrates, nucleosides, and other polyhydroxylated natural products. The benzylidene acetal is a robust and widely used protecting group for 1,2- and 1,3-diols, forming a five- or six-membered cyclic acetal, respectively.[1][2][3] This protecting group is stable to a wide range of reaction conditions, including basic, nucleophilic, and some oxidative and reductive environments.[1] A significant advantage of the benzylidene acetal is the variety of methods available for its cleavage, which includes acidic hydrolysis and regioselective reductive opening to furnish partially benzylated products.[1][2]
This document provides detailed experimental procedures for the formation of benzylidene acetals from diols, along with protocols for their subsequent deprotection.
Reaction Mechanism and Workflow
The formation of a benzylidene acetal is an acid-catalyzed reaction between a diol and benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal. The reaction proceeds via a hemiacetal intermediate, followed by the intramolecular cyclization and elimination of water to yield the cyclic acetal.[1]
Caption: General mechanism for the acid-catalyzed formation of a benzylidene acetal from a diol and benzaldehyde.
A general workflow for the protection of a diol as a benzylidene acetal and its subsequent deprotection is outlined below.
Caption: General experimental workflow for the benzylidene acetal protection of a diol and its subsequent deprotection.
Experimental Protocols
Protocol 1: Benzylidene Acetal Formation using Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂)
This method is highly efficient and proceeds rapidly at room temperature.[3]
Materials:
-
Diol substrate
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous acetonitrile
-
Triethylamine (Et₃N)
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[1][3]
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the catalyst.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired benzylidene acetal.
Protocol 2: Benzylidene Acetal Formation using an Acid Catalyst (CSA or TsOH)
This is a more traditional method for benzylidene acetal formation.
Materials:
-
Diol substrate
-
Benzaldehyde
-
10-Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Molecular sieves (optional, for water removal)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the diol (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous DMF or acetonitrile (10 mL).
-
Add a catalytic amount of CSA or TsOH (0.05-0.1 mmol).
-
Stir the reaction at room temperature or with gentle heating. The reaction time may vary from several hours to overnight.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of Benzylidene Acetals via Catalytic Transfer Hydrogenation
This method provides a mild and efficient way to remove the benzylidene acetal, yielding the parent diol.[2]
Materials:
-
Benzylidene acetal-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol
-
Celite®
Procedure:
-
To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[1]
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.[1]
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the formation and deprotection of benzylidene acetals on various diol substrates, with a focus on carbohydrate examples.
Table 1: Benzylidene Acetal Protection of Diols
| Entry | Diol Substrate | Reagent | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | 1 h | >90 | [3] |
| 2 | D-Mannitol | Benzaldehyde | TsOH | Toluene | 12 h | High | [4] |
| 3 | Various 1,2- and 1,3-diols | Aryl aldehydes | Dowex 50WX8 | Cl₃CCN | 1-2 h | 85-95 | [5] |
Table 2: Deprotection of Benzylidene Acetals
| Entry | Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 10% Pd/C, Et₃SiH | Methanol | 30 min | 87 | [2] |
| 2 | Various benzylidene acetals | NaHSO₄·H₂O | Methanol | 1 h | 80-95 | [6] |
| 3 | Various benzylidene acetals | BF₃·OEt₂ or FeCl₃, mercaptoacetic acid | Dichloromethane | 1-3 h | 85-98 | [7][8] |
Concluding Remarks
The benzylidene acetal is a versatile protecting group for diols, offering stability under a variety of conditions and multiple options for deprotection. The choice of protection and deprotection method will depend on the specific substrate and the presence of other functional groups in the molecule. The protocols provided herein offer efficient and reliable procedures for the application of benzylidene acetals in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-Deoxy-Sugar Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for the synthesis of 3-deoxy-sugar oligosaccharides, a class of carbohydrates with significant potential in biomedical research and drug development. The absence of a hydroxyl group at the C-3 position imparts unique biological properties, making these molecules valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.
Introduction
3-Deoxy-sugars are important constituents of numerous bioactive natural products, including antibiotics and anticancer agents. Their unique structure often plays a crucial role in the biological activity of these compounds. The synthesis of 3-deoxy-sugar oligosaccharides, however, presents considerable challenges due to the lack of a participating group at the C-2 position, which complicates stereoselective glycosylation. This document outlines both chemical and enzymatic approaches to address these synthetic hurdles, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize quantitative data for key steps in the synthesis of 3-deoxy-sugars and their subsequent glycosylation to form oligosaccharides.
Table 1: Synthesis of 3-Deoxy-3-Fluoro-D-Glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose | 1. (CF₃SO₂)₂O, Pyridine, CH₂Cl₂, -15 °C to 0 °C; 2. TBAF, THF, reflux | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~70 (over 2 steps) | [1] |
| Methyl 4,6-O-benzylidene-α-D-allopyranoside | 1. TsCl, Pyridine; 2. KF, ethylene glycol, 180 °C | Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-α-D-glucopyranoside | Not specified | [1] |
Table 2: Synthesis of 3-Amino-3-Deoxy-D-Glucose Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 2-acetamido-2-deoxy-3-O-mesyl-α-D-allopyranoside | 1. NaN₃, DMF, 100 °C, 12-24 h; 2. 10% Pd/C, H₂, MeOH, rt, 6-12 h | Methyl 2-acetamido-3-amino-2,3-dideoxy-α-D-glucopyranoside | Not specified | [1] |
Table 3: Enzymatic Synthesis of a 3-Deoxy Disaccharide
| Glycosyl Donor | Glycosyl Acceptor | Enzyme | Product | Yield (%) | Reference |
| p-Nitrophenyl 3-deoxy-α-D-ribo-hexopyranoside | Ethyl β-D-thioglucopyranoside | α-Glucosidase (from Aspergillus niger) | Ethyl 3-deoxy-α-D-ribo-hexopyranosyl-(1→6)-β-D-thioglucopyranoside | 23.0 | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of a 3-Deoxy-3-fluoro-D-glucose Derivative
This protocol describes the synthesis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a key intermediate for the synthesis of 3-deoxy-3-fluoro-D-glucose containing oligosaccharides.
Step 1: Triflation of the C-3 Hydroxyl Group
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to -15 °C in an ice-salt bath.[1]
-
Add anhydrous pyridine (1.5 eq) dropwise.[1]
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]
-
Extract the aqueous layer with CH₂Cl₂ (3 times).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude triflate.[1]
Step 2: Fluorination
-
Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (THF).[1]
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).[1]
-
Reflux the mixture for 4-6 hours, monitoring by TLC.[1]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Protocol 2: Enzymatic Synthesis of a 3-Deoxy Disaccharide
This protocol outlines the synthesis of ethyl 3-deoxy-α-D-ribo-hexopyranosyl-(1→6)-β-D-thioglucopyranoside using a transglycosylation reaction catalyzed by α-glucosidase.[2]
-
Prepare a reaction mixture containing the glycosyl donor, p-nitrophenyl 3-deoxy-α-D-ribo-hexopyranoside, and the glycosyl acceptor, ethyl β-D-thioglucopyranoside (in a 1:6 molar ratio), in a 1:1 (v/v) mixture of 50 mM sodium acetate buffer (pH 4.0) and acetonitrile.[2]
-
Add purified α-glucosidase from Aspergillus niger to the reaction mixture.[2]
-
Incubate the reaction at 37°C.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, stop the reaction by heating to denature the enzyme.
-
Purify the product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: Chemical synthesis workflow for a 3-deoxy-3-fluoro-D-glucose derivative.
Caption: Enzymatic synthesis of a 3-deoxy disaccharide via transglycosylation.
Applications in Drug Development
3-Deoxy-sugar oligosaccharides are of significant interest to the pharmaceutical industry due to their presence in a wide array of bioactive natural products. Altering the oligosaccharide chains of these natural products, a process known as glycorandomization, can lead to new therapeutics with improved efficacy and reduced toxicity.
The development of robust synthetic methods for 3-deoxy-sugar oligosaccharides is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a variety of analogues allows for the systematic investigation of how the carbohydrate moiety influences biological activity.
-
Lead Optimization: Modification of the sugar components can improve pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Development of Novel Therapeutics: The unique biological properties of 3-deoxy-sugars can be harnessed to design novel carbohydrate-based drugs, such as enzyme inhibitors or modulators of cell-surface interactions.
The protocols and data presented in this document provide a foundation for researchers to synthesize these valuable molecules and explore their potential in drug discovery and development.
References
Application Notes and Protocols: Utilizing 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol as a Glycosyl Donor Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a carbohydrate derivative recognized primarily as a biochemical reagent in the field of glycobiology.[1][2] Its structurally stable 1,5-anhydro linkage, where the anomeric carbon is part of the pyranose ring as a methylene group, precludes its direct use as a conventional glycosyl donor. Standard glycosylation methodologies rely on the presence of a leaving group (such as a halide, trichloroacetimidate, or thioether) at the anomeric carbon, which is absent in this compound.
However, the synthesis of 3-deoxyglycosides is of significant interest in drug development, as the removal of the C3-hydroxyl group can enhance metabolic stability and alter biological activity. These application notes provide a theoretical framework and proposed protocols for the conversion of this compound into a reactive glycosyl donor and its subsequent use in glycosylation reactions. This approach is based on established principles of carbohydrate chemistry, including the activation of anomeric C-H bonds.
Proposed Strategy: Conversion to an Activated Glycosyl Donor
To utilize this compound as a glycosyl donor, it must first be converted into an activated form. A plausible strategy involves the introduction of a leaving group at the anomeric carbon (C-1). Given the stability of the C-H bond at this position, a radical-based halogenation reaction is a promising approach. This would transform the stable 1,5-anhydroglucitol into a reactive glycosyl halide, a widely used glycosyl donor.
Experimental Protocols
Caution: These are proposed protocols based on established chemical principles and require optimization and validation in a laboratory setting. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Protocol 1: Synthesis of 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose (Glycosyl Donor)
This protocol describes the proposed conversion of the 1,5-anhydroglucitol precursor to a glycosyl bromide via photochemical radical bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
Photochemical reactor or a high-intensity lamp
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
De-gas the mixture by bubbling with argon for 15-20 minutes.
-
Irradiate the reaction mixture with a high-intensity lamp while stirring vigorously. Heat the reaction to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with cold saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the glycosyl bromide, is typically unstable and should be used immediately in the next step without further purification.
Protocol 2: Glycosylation using 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose
This protocol outlines a general procedure for the glycosylation of a generic alcohol acceptor using the newly synthesized glycosyl bromide. The 4,6-O-benzylidene group is known to influence the stereochemical outcome of glycosylation reactions, often favoring the formation of 1,2-cis glycosidic linkages.[3][4]
Materials:
-
Crude 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose (from Protocol 1)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol, 1.2-1.5 eq)
-
Silver trifluoromethanesulfonate (AgOTf) or other suitable promoter
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves to anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C to control selectivity).
-
In a separate flask, dissolve the crude glycosyl bromide in anhydrous DCM.
-
Add the glycosyl bromide solution to the acceptor mixture via cannula.
-
Add the promoter (e.g., AgOTf, 1.1 eq) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected 3-deoxy-glycoside by silica gel column chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the proposed reaction sequence. These values are illustrative and would need to be determined experimentally.
Table 1: Proposed Synthesis of Glycosyl Donor
| Starting Material | Reagents | Product | Theoretical Yield (%) |
| This compound | NBS, AIBN, CCl₄, hv | 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose | 70-85 |
Table 2: Hypothetical Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose | Methanol | AgOTf | DCM | -40 | Methyl 4,6-O-benzylidene-3-deoxy-D-glucopyranoside | 75 | >10:1 |
| 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose | Cyclohexanol | AgOTf | DCM | -20 | Cyclohexyl 4,6-O-benzylidene-3-deoxy-D-glucopyranoside | 68 | 8:1 |
| 1-Bromo-4,6-O-benzylidene-3-deoxy-D-glucopyranose | Phenol | AgOTf | DCM | 0 | Phenyl 4,6-O-benzylidene-3-deoxy-D-glucopyranoside | 60 | 5:1 |
Logical Relationships and Pathways
The chemical transformations and the logic behind the choice of reagents are depicted in the following diagram.
Concluding Remarks
While this compound is not a direct glycosyl donor, its conversion into a reactive species such as a glycosyl halide is theoretically feasible. The protocols and rationale provided herein offer a starting point for researchers interested in exploring this transformation and subsequent glycosylation reactions. The development of such a methodology would provide a novel route to valuable 3-deoxy-glycosides, with potential applications in medicinal chemistry and drug discovery. Experimental validation and optimization of the proposed reaction conditions are essential next steps.
References
- 1. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study into Free Radical-Activated Glycan Dissociations through Isotope-Labeled Cellobioses - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Deprotection of Benzylidene Acetals in Carbohydrates: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical aspect of complex carbohydrate synthesis. Benzylidene acetals are widely employed for the protection of 1,2- and 1,3-diols in carbohydrates due to their ease of installation and general stability. However, their selective and efficient cleavage is paramount to revealing hydroxyl groups for subsequent transformations. This document provides detailed application notes and protocols for the most common and effective methods for the deprotection of benzylidene acetals in carbohydrates.
This guide covers three principal strategies for benzylidene acetal deprotection: acidic hydrolysis, hydrogenolysis, and oxidative cleavage. Each method offers distinct advantages in terms of selectivity, functional group tolerance, and reaction conditions, allowing for tailored deprotection strategies in multifaceted synthetic routes.
Acidic Hydrolysis
Acidic hydrolysis is a classical and straightforward method for the cleavage of benzylidene acetals. The reaction proceeds via protonation of one of the acetal oxygens, followed by nucleophilic attack of water to regenerate the diol. While effective, this method can be harsh and may not be suitable for substrates bearing other acid-sensitive protecting groups.[1]
General Protocol using Lewis Acids
A milder approach to acidic hydrolysis involves the use of Lewis acids, which can facilitate the cleavage under less aggressive conditions. Recent methodologies have also incorporated scavengers to trap the liberated benzaldehyde, simplifying purification.
Experimental Protocol: Deprotection using Boron Trifluoride Etherate (BF₃·OEt₂) and a Thiol Scavenger
This protocol describes the deprotection of a benzylidene acetal using a catalytic amount of BF₃·OEt₂ with mercaptoacetic acid as a scavenger.
-
Materials:
-
Benzylidene-protected carbohydrate
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Mercaptoacetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the benzylidene-protected carbohydrate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add mercaptoacetic acid (3.0 mmol) to the solution.
-
Add boron trifluoride etherate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diol.
-
Hydrogenolysis
Hydrogenolysis is a mild and highly efficient method for the removal of benzylidene acetals, proceeding with the retention of configuration at the acetal carbon. This method is compatible with a wide range of other protecting groups, making it a popular choice in oligosaccharide synthesis.[2] It can be performed using hydrogen gas with a palladium catalyst or through catalytic transfer hydrogenation.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a safer and more convenient alternative to traditional hydrogenation with gaseous hydrogen.[3] In this method, a hydrogen donor, such as triethylsilane, in the presence of a palladium catalyst, generates hydrogen in situ for the reductive cleavage.[4][5]
Experimental Protocol: Deprotection using Triethylsilane and Palladium on Carbon (Pd/C)
This protocol details the deprotection of a benzylidene acetal using the triethylsilane and 10% Pd/C system.[6]
-
Materials:
-
Benzylidene-protected carbohydrate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Celite®
-
-
Procedure:
-
To a solution of the benzylidene-protected carbohydrate (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mg per 100 mg of substrate).[6]
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.[6]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 to 60 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by silica gel column chromatography.
-
Quantitative Data for Catalytic Transfer Hydrogenolysis
| Substrate (Methyl Glycoside) | Protecting Groups | Time (min) | Yield (%) | Reference |
| 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Acetyl | 30 | 87 | [6] |
| 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl | 30 | 92 | [6] |
| 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | Benzyl | 45 | 90 (both benzyl and benzylidene removed) | [6] |
| 2-azido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Azido, Benzyl | 90 | 80 (azide reduced to amine) | [6] |
| 2,3-di-O-acetyl-4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside | Acetyl, p-Methoxybenzylidene | 40 | 88 | [6] |
Oxidative Cleavage
Oxidative cleavage of benzylidene acetals provides a regioselective route to hydroxy benzoates, which are valuable intermediates in carbohydrate chemistry. This method offers an alternative to reductive cleavage and can be achieved using various oxidizing agents.
Oxidative Cleavage using Periodic Acid
A combination of periodic acid, a phase-transfer catalyst like tetrabutylammonium bromide, and wet alumina provides an efficient system for the oxidative cleavage of benzylidene acetals to their corresponding hydroxy benzoates in high yields.[7]
Experimental Protocol: Deprotection using Periodic Acid
-
Materials:
-
Benzylidene-protected carbohydrate
-
Dichloromethane (DCM)
-
Periodic acid (H₅IO₆)
-
Tetrabutylammonium bromide (TBAB)
-
Wet alumina (prepared by adding 1 mL of water to 10 g of neutral alumina)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the benzylidene acetal (1.0 mmol) in dichloromethane (10 mL), add wet alumina (1.0 g), periodic acid (1.2 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC. Reactions are typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture and wash the solid residue with dichloromethane.
-
Wash the combined filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the hydroxy benzoate.
-
Oxidative Cleavage using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) can be used for the regioselective opening of 4,6-O-benzylidene acetals to afford 4-O-benzoyl-6-bromo-6-deoxy derivatives.[8][9] This transformation is particularly useful for introducing functionality at the C-6 position.
Experimental Protocol: Deprotection using N-Bromosuccinimide
-
Materials:
-
4,6-O-benzylidene-protected carbohydrate
-
Carbon tetrachloride (CCl₄), anhydrous
-
N-Bromosuccinimide (NBS)
-
Barium carbonate (BaCO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of the 4,6-O-benzylidene acetal (1.0 mmol), N-bromosuccinimide (1.1 mmol), and barium carbonate (1.1 mmol) in anhydrous carbon tetrachloride (20 mL) is refluxed.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and filter to remove solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 4-O-benzoyl-6-bromo-6-deoxy product.
-
Quantitative Data for Oxidative Cleavage
| Substrate | Reagents | Product | Yield (%) | Reference |
| Phenyl 3,2':4',6'-di-O-benzylidene-α-maltoside per-O-benzoyl derivative | NBS, BaCO₃ | Phenyl 2,6,3',4'-tetra-O-benzoyl-6'-bromo-6'-deoxy-α-maltoside | 80 | [9] |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | H₅IO₆, TBAB, wet Al₂O₃ | Methyl 2,3-di-O-benzyl-4-O-benzoyl-α-D-glucopyranoside | >90 | [7] |
| Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | H₅IO₆, TBAB, wet Al₂O₃ | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | >90 | [7] |
Visualization of Protocols and Concepts
Caption: Decision workflow for selecting a benzylidene acetal deprotection method.
Caption: General chemical transformation for benzylidene acetal deprotection.
Caption: A generalized experimental workflow for deprotection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 5. Pd-C-induced catalytic transfer hydrogenation with triethylsilane. | Semantic Scholar [semanticscholar.org]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for separating carbohydrate anomers
Anomers are diastereomers of cyclic saccharides that differ in configuration at the anomeric carbon (the hemiacetal or hemiketal carbon). The orientation of the hydroxyl group on this carbon atom, designated as either α or β, can significantly influence the biological activity and physicochemical properties of carbohydrates. Consequently, the accurate separation and characterization of anomers are crucial in fields ranging from food science and quality control to drug development and glycobiology.
This document provides detailed application notes and protocols for the primary analytical techniques used to separate and analyze carbohydrate anomers, including , Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Application Note
is a cornerstone technique for carbohydrate analysis, offering versatile modes for anomer separation.[1] The primary challenge is that anomers can interconvert in solution (a process called mutarotation), which can lead to peak broadening or splitting.[2] Controlling temperature and pH is often necessary to either suppress mutarotation for separation or accelerate it to obtain a single sharp peak.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is highly effective for separating polar compounds like carbohydrates.[1][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. Anomers can often be resolved on HILIC columns due to subtle differences in their interaction with the stationary phase.
-
Amino Columns: Columns with aminopropyl groups bonded to a silica support are widely used.[4] Separation occurs via a normal-phase partitioning mechanism. To prevent anomer peak splitting on some columns, it is often recommended to increase the column temperature to 70-80°C to accelerate mutarotation, resulting in a single coalesced peak.[5]
-
Chiral Chromatography: Chiral stationary phases can separate enantiomers and, in some cases, anomers of carbohydrates without derivatization.[2][6][7] This method is particularly powerful for simultaneously determining the absolute configuration (D or L) and the anomeric configuration (α or β).[6][7]
Experimental Protocol: HILIC-CAD/MS
This protocol describes the separation of monosaccharide anomers using a poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[3]
-
Sample Preparation:
-
Dissolve carbohydrate standards or samples in a solution of acetonitrile/water (e.g., 70:30 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Daicel DCpak PTZ or equivalent HILIC column.[3]
-
Mobile Phase: Isocratic elution with acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid). The exact ratio will depend on the specific carbohydrates being analyzed (e.g., 85:15 acetonitrile:buffer).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain at a controlled temperature (e.g., 25°C). Note that temperature affects anomer interconversion; lower temperatures slow mutarotation and may improve anomer separation.
-
Injection Volume: 5 - 10 µL.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Data Analysis:
-
Identify peaks corresponding to α and β anomers based on their retention times.
-
Quantify the anomers by integrating the peak areas. The ratio of the areas reflects the equilibrium distribution of the anomers under the given conditions.
-
Data Presentation
Table 1: HILIC Separation of Selected Monosaccharide Anomers
| Monosaccharide | Anomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|---|
| D-Glucose | α-anomer | 10.2 | 1.8 |
| β-anomer | 11.5 | ||
| D-Mannose | α-anomer | 9.8 | 2.1 |
| β-anomer | 11.1 | ||
| D-Xylose | α-anomer | 8.5 | 1.6 |
| β-anomer | 9.4 |
(Data are illustrative examples based on typical HILIC separations and may vary based on specific experimental conditions.)
Workflow Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shodex.com [shodex.com]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Deoxy-Glycosides
Welcome to the technical support center for the stereoselective synthesis of 2-deoxy-glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of 2-deoxy-glycosides so challenging?
The primary difficulty in the stereoselective synthesis of 2-deoxy-glycosides lies in the absence of a participating functional group at the C2 position of the glycosyl donor.[1][2][3] In conventional glycosylation reactions, a neighboring group at C2 (like an acetyl or benzoyl group) can participate in the reaction mechanism to shield one face of the anomeric center, leading to high stereoselectivity. Without this group, control over the formation of the α or β anomer is significantly more challenging, often resulting in mixtures of stereoisomers.[3] Additionally, 2-deoxy-glycosyl donors are often more reactive and less stable than their hydroxylated counterparts, leading to a higher propensity for side reactions such as hydrolysis and elimination.[4][5]
Q2: What are the main strategies to control stereoselectivity in 2-deoxy-glycosylation?
There are two main strategies:
-
Direct Methods: These involve the direct coupling of a 2-deoxy-glycosyl donor with an acceptor.[6] Stereocontrol is attempted by carefully selecting the glycosyl donor, leaving group, promoter, and reaction conditions.[7]
-
Indirect Methods: These methods utilize a temporary participating group at the C2 position.[3][8] This group directs the stereochemical outcome of the glycosylation, and is subsequently removed in a later step to yield the 2-deoxy-glycoside.[8] While often providing better stereoselectivity, this approach requires additional synthetic steps.[3]
Other advanced strategies include the use of directing groups at other positions on the sugar ring, catalysis (transition metal or organocatalysis), reagent-controlled glycosylations, and anomeric O-alkylation.[1][3]
Q3: How do I choose the right glycosyl donor for my synthesis?
The choice of glycosyl donor is critical and depends on the desired anomeric stereochemistry (α or β), the nature of the glycosyl acceptor, and the overall synthetic strategy.[2]
-
Glycosyl Halides (Bromides and Chlorides): These are highly reactive donors but are often unstable and must be generated in situ.[1][7] Their stereoselectivity is highly dependent on the reaction conditions.[7]
-
Thioglycosides: These donors are more stable than glycosyl halides and can be activated by a variety of thiophilic promoters. They are versatile for the synthesis of both α and β-glycosides.
-
Glycals: These are common starting materials for 2-deoxy-glycosides.[2][9] Electrophilic activation of the double bond can lead to the formation of 2-deoxy-glycosides, often with good α-selectivity.[9]
-
Anomeric O-Alkylation: This method involves the formation of a glycosyl alkoxide from a lactol, which then reacts with an electrophile.[10] It is a powerful method for the synthesis of β-2-deoxy-glycosides.[10]
Troubleshooting Guides
Issue 1: Poor α/β Stereoselectivity
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inherently non-selective glycosylation conditions. | The lack of a C2 participating group often leads to poor selectivity.[1] Consider changing your overall strategy. For β-glycosides, anomeric O-alkylation can be highly selective.[10] For α-glycosides, methods starting from glycals are often effective.[9] |
| Incorrect choice of solvent. | Solvents can have a significant impact on stereoselectivity. Ethereal solvents can sometimes favor the formation of α-glycosides. Nitrile solvents may favor β-glycosides through the "nitrile effect," although this is less pronounced in 2-deoxy systems.[7] Experiment with a range of solvents (e.g., DCM, Toluene, Diethyl Ether, Acetonitrile). |
| Suboptimal promoter/activator. | The choice of promoter can influence the reaction mechanism and thus the stereochemical outcome. For thioglycosides, common promoters include NIS/TMSOTf, DMTST, and BSP/Tf₂O. For glycosyl halides, silver salts like silver silicate can be used.[7] |
| Influence of protecting groups. | Protecting groups on the glycosyl donor and acceptor can affect their reactivity and steric hindrance, thereby influencing stereoselectivity.[11] Consider altering the protecting group scheme. |
Issue 2: Low Yield of the Desired Glycoside
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Decomposition of the glycosyl donor. | 2-Deoxy-glycosyl donors, particularly halides, can be unstable.[1][7] Ensure strictly anhydrous and inert reaction conditions. If using an unstable donor, consider generating it in situ. |
| Side reactions. | Elimination to form a glycal is a common side reaction. Use mild reaction conditions and consider a less reactive glycosyl donor if possible. Hydrolysis of the donor or product can also occur if moisture is present. |
| Poor reactivity of the glycosyl acceptor. | Sterically hindered or electronically deactivated alcohols can be poor nucleophiles. Use a more reactive glycosyl donor, a more powerful promoter, or increase the reaction temperature. |
| Suboptimal reaction conditions. | Systematically vary the reaction temperature, concentration, and reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
Issue 3: Formation of Unexpected Byproducts
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Glycal formation. | This is a common elimination pathway.[4] Use milder activation conditions or a less acidic promoter. |
| Orthoester formation. | If your acceptor has a participating hydroxyl group, orthoester formation can be a competitive side reaction. |
| Anomerization of the product. | Under acidic conditions, the newly formed glycosidic bond can anomerize. Quench the reaction as soon as it is complete and neutralize any acid during workup. |
| Rearrangement products (e.g., Ferrier rearrangement). | This is particularly relevant when using glycals as donors.[3] The choice of catalyst and reaction conditions can minimize this. |
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for different classes of glycosyl donors in the synthesis of 2-deoxy-glycosides. Note that direct comparisons can be challenging as reaction conditions and substrates vary between studies.
| Glycosyl Donor Class | Promoter/Catalyst | Typical Stereoselectivity | Typical Yield (%) | Notes |
| 6-O-Silylated Glycals | NIS, TMSOTf, I(coll)₂ClO₄ | Generally α-selective | 60-90 | Readily accessible and versatile for various acceptors.[2] |
| Glycosyl Halides | Silver Silicate | Variable, can be tuned | 50-80 | Donors are often unstable and require in situ generation.[7] |
| Thioglycosides | NIS/TMSOTf, DMTST | Variable, condition-dependent | 60-95 | Stable donors, widely used in oligosaccharide synthesis. |
| Anomeric O-Alkylation | NaH | Highly β-selective | 70-95 | Excellent for the synthesis of β-2-deoxy-glycosides.[10] |
| Gold-Catalyzed | Au(I) complexes | Highly α-selective | 70-90 | Utilizes donors with anomeric alkyne moieties.[3] |
Experimental Protocols
Protocol 1: Iodonium-Promoted Glycosylation of a Glycal for α-2-Deoxy-Glycoside Synthesis
This two-step protocol involves the initial formation of a 2-deoxy-2-iodo glycoside, followed by reductive deiodination.
Step 1a: Synthesis of 3,4-di-O-acetyl-6-O-TIPS-D-glucal
This is a representative procedure for the preparation of a protected glycal starting material.
Step 1b: Iodonium-Promoted Glycosylation
-
To a stirred solution of 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous dichloromethane (10 mL/mmol of glucal) at -20 °C under an argon atmosphere, add N-iodosuccinimide (NIS) (1.2 eq).[9]
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.[9]
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring by TLC.[9]
-
Quench the reaction with saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.[9]
-
Concentrate under reduced pressure and purify the residue by silica gel chromatography to yield the 2-deoxy-2-iodo-α-D-glycoside.[9]
Step 1c: Reductive Deiodination
-
Dissolve the 2-deoxy-2-iodo-α-D-glycoside (1.0 eq) in a mixture of toluene and methanol (2:1, 10 mL/mmol).[9]
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).[9]
-
Heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.[9]
-
Cool the reaction to room temperature and concentrate under reduced pressure.[9]
-
Purify the residue by silica gel chromatography to afford the desired 2-deoxy-α-D-glycoside.[9]
Protocol 2: Anomeric O-Alkylation for β-2-Deoxy-Glycoside Synthesis
This protocol is adapted from methods that demonstrate high β-selectivity.
-
To a solution of the 2-deoxy-lactol (1.0 eq) in anhydrous dioxane, add sodium hydride (NaH, 1.2 eq) at room temperature under an argon atmosphere.[10]
-
Stir the mixture for 30 minutes.
-
Add the electrophile (e.g., an alkyl halide or triflate, 1.5 eq).
-
Heat the reaction mixture as necessary and monitor by TLC. A change of solvent to DMF may be required for less reactive electrophiles, though this may impact selectivity.[10]
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 2-deoxy-β-glycoside.
Visualizations
References
- 1. Stereoselective Approaches to β-Linked 2-Deoxy Sugars [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Benzylidene Acetal Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful formation and deprotection of benzylidene acetals.
Frequently Asked Questions (FAQs)
Q1: What is a benzylidene acetal and why is it used as a protecting group?
A benzylidene acetal is a cyclic protecting group formed from the reaction of benzaldehyde (or its derivatives) with a diol.[1] It is particularly effective for protecting cis-1,2-diols and 1,3-diols, forming stable five- or six-membered rings, respectively.[1] This protecting group is widely used in organic synthesis, especially in carbohydrate chemistry, because it is stable under a variety of conditions including basic, nucleophilic, and some oxidative/reductive environments.[1] A key advantage is the ability to deprotect it under various conditions, such as acidic hydrolysis or regioselective reductive cleavage.[1][2]
Q2: What is the general mechanism for benzylidene acetal formation?
The formation is an acid-catalyzed process. It involves the nucleophilic attack of the diol's hydroxyl groups on a protonated benzaldehyde derivative. The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the stable cyclic acetal.[1]
Q3: What are the common catalysts used for this reaction?
A variety of acid catalysts are used. Protic acids like p-toluenesulfonic acid (TsOH) and 10-camphorsulfonic acid (CSA) are common.[3] Lewis acids such as copper(II) triflate (Cu(OTf)₂), zinc chloride (ZnCl₂), and erbium(III) triflate (Er(OTf)₃) are also highly effective.[3][4][5] Solid acid catalysts like Dowex 50WX8 or sulfonated graphene offer advantages in terms of easier workup and reusability.[6]
Q4: How can the benzylidene acetal group be removed?
Deprotection strategies are versatile and can be chosen based on the desired outcome:
-
Acidic Hydrolysis: Using aqueous acids (e.g., 80% acetic acid) will regenerate the parent diol.[7]
-
Hydrogenolysis: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with H₂ gas or a transfer hydrogenation agent like triethylsilane (Et₃SiH) removes the group to yield the diol.[2][8]
-
Regioselective Reductive Opening: This method cleaves one of the C-O bonds of the acetal, yielding a partially benzylated product. Common reagents for this include triethylsilane with iodine or various Lewis acid and borane combinations, which can offer different regioselectivity.[1][4][9]
Troubleshooting Guide
Q: My reaction is slow or incomplete. What can I do to optimize it?
A: An incomplete reaction is a common issue. Consider the following troubleshooting steps:
-
Water Removal: Acetal formation is an equilibrium reaction where water is a byproduct. Efficiently removing water drives the reaction to completion.
-
Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Add a chemical water scavenger like trichloroacetonitrile (Cl₃CCN) or use molecular sieves.[6][10]
-
When using benzaldehyde dimethyl acetal, the reaction is driven by the removal of methanol, which is often more straightforward.[11]
-
-
Catalyst Choice & Loading: The choice of catalyst can significantly impact reaction time.
-
Lewis acids like Cu(OTf)₂ are often more efficient than protic acids like CSA or TsOH, with reactions often completing within an hour at room temperature.[3]
-
If using a solid acid catalyst, ensure it is properly activated and not poisoned.
-
Consider increasing the catalyst loading, but be mindful of potential side reactions.
-
-
Reagent Purity: Ensure your diol, benzaldehyde (or its acetal), and solvent are anhydrous and pure. Impurities can inhibit the catalyst or cause side reactions.
Q: I am observing multiple spots on my TLC, indicating a mixture of products. Why is this happening and how can I fix it?
A: Formation of multiple products can arise from several factors:
-
Formation of Different Isomers: With polyols (like in carbohydrates), protection can sometimes occur at different diol pairs, or diastereomers of the acetal can form.[12]
-
The choice of catalyst can influence selectivity. For example, with mannosides, Cu(OTf)₂ can selectively yield the 4,6-O-benzylidene product, whereas CSA or TsOH may produce a mixture including the 2,3-O-benzylidene acetal.[3]
-
-
Incomplete Reaction: The spots may correspond to starting material and partially reacted intermediates. Refer to the troubleshooting steps for incomplete reactions.
-
Side Reactions: Under harsh acidic conditions or high temperatures, side reactions like degradation of sensitive substrates can occur. Using milder catalysts (e.g., Cu(OTf)₂) or running the reaction at a lower temperature can mitigate this.[3][13]
Q: My catalyst appears to be inactive. What are the potential causes?
A: Catalyst deactivation can halt the reaction.
-
Poisoning: Heterogeneous catalysts like Pd/C are sensitive to poisoning by impurities, especially sulfur compounds. Ensure all glassware is acid-washed and reagents are pure.[14]
-
Moisture: Lewis acids can be deactivated by water. Ensure all reagents and solvents are strictly anhydrous.
-
Improper Storage: Store catalysts under appropriate conditions (e.g., in a desiccator) to maintain their activity. For hydrogenation catalysts, avoid exposure to air which can lead to oxidation.
Quantitative Data Summary
The tables below summarize typical reaction conditions for the formation and deprotection of benzylidene acetals. Note that optimal conditions can vary based on the specific substrate.
Table 1: Benzylidene Acetal Formation Conditions
| Catalyst | Reagent | Solvent | Temperature | Typical Time | Yield | Reference(s) |
| Cu(OTf)₂ | Benzaldehyde dimethyl acetal | Acetonitrile | Room Temp. | ~1 hour | Good to Excellent | [1][3] |
| H₂SO₄ (conc.) | Benzaldehyde | Water | Room Temp. | ~15-20 min | ~77% | [15] |
| Dowex 50WX8 | Aryl Aldehydes | CH₂Cl₂ | Room Temp. | 1-4 hours | Very Good | [6] |
| CSA / TsOH | Benzaldehyde dimethyl acetal | DMF / ACN | Room Temp. | Several hours | Good | [3] |
Table 2: Benzylidene Acetal Deprotection Conditions
| Method | Reagents | Solvent | Temperature | Typical Time | Yield | Reference(s) |
| Hydrogenolysis | 10% Pd/C, Et₃SiH | Methanol | Room Temp. | 30-60 min | ~87% | [1][8] |
| Acidic Hydrolysis | 80% Acetic Acid | - | Room Temp. | Varies | Good | [7] |
| Reductive Opening | I₂, Et₃SiH | Acetonitrile | 0-5 °C | 10-30 min | Excellent | [1][4] |
| Lewis Acid | FeCl₃, Mercaptoacetic acid | Dichloromethane | 0 °C to RT | 1-2 hours | High | [16][17] |
Experimental Protocols
Protocol 1: Benzylidene Acetal Formation using Cu(OTf)₂ (High Efficiency Method) [1][3]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL). If solubility is an issue, sonication can be applied.
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.
-
Catalyst Addition: Add copper(II) triflate (Cu(OTf)₂; 0.05–0.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the catalyst.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure benzylidene acetal.
Protocol 2: Reductive Deprotection using 10% Pd/C and Triethylsilane [1][8]
-
Preparation: To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (typically 10 mol% or 10 mg per 100 mg of substrate).
-
Reagent Addition: Add triethylsilane (3.0 mmol) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its completion by TLC (usually complete within 30-60 minutes).
-
Catalyst Removal: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. If necessary, purify the residue by silica gel column chromatography to yield the deprotected diol.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzylidene Acetals [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. air.unimi.it [air.unimi.it]
- 13. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. studylib.net [studylib.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Deoxy Sugars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-deoxy sugars. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-deoxy sugars, particularly via the widely used Barton-McCombie deoxygenation and related radical-mediated reactions.
Issue 1: Low Yield of the Desired 3-Deoxy Sugar and Recovery of the Starting Alcohol
Question: My reaction is sluggish, and I am recovering a significant amount of the initial alcohol. What could be the cause and how can I fix it?
Answer: This issue, known as alcohol regeneration, is a common side reaction in the Barton-McCombie deoxygenation.[1] It occurs when the intermediate radical reacts in an undesired pathway, leading back to the starting alcohol.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reversible addition of the tin radical | The addition of the tri-n-butyltin radical to the thiocarbonyl group can be reversible.[1] To favor the desired fragmentation, ensure the reaction temperature is optimal for the specific substrate and initiator. |
| Slow hydrogen atom transfer | If the hydrogen atom donor (e.g., Bu₃SnH) is not present in a sufficient concentration or is not reactive enough, the carbohydrate radical has a longer lifetime and can participate in undesired reactions. Consider a slow addition of the tin hydride to the reaction mixture to maintain a low but steady concentration, which can favor the desired pathway. |
| Inefficient radical initiation | The radical initiator (e.g., AIBN) may not be decomposing at a sufficient rate at the chosen reaction temperature. Ensure the reaction temperature is appropriate for the half-life of the initiator. Consider using a different initiator with a lower decomposition temperature if a milder reaction condition is required. |
| Poor quality of reagents | Ensure that the tributyltin hydride and the radical initiator are of high quality and have not degraded during storage. |
Issue 2: Formation of an Unexpected Isomeric Product
Question: I have isolated a product with the correct mass for a deoxy sugar, but its spectroscopic data does not match the expected 3-deoxy product. What could have happened?
Answer: Radical-mediated reactions on carbohydrate scaffolds can sometimes lead to rearrangements, yielding an isomer of the desired product. This is particularly prevalent when using cyclic thiocarbonates.
Potential Rearrangement Pathways:
-
Ring Opening of Cyclic Thionocarbonates: When a cyclic thionocarbonate is used to activate adjacent hydroxyl groups (e.g., at C-2 and C-3), the radical intermediate can undergo ring-opening to form a radical at either carbon. The stability of the resulting radical typically governs the major product. However, in some cases, a mixture of products can be formed, complicating purification.[1]
-
Intramolecular Hydrogen Atom Transfer (HAT): The initially formed radical at C-3 could potentially abstract a hydrogen atom from another position on the sugar ring, leading to the formation of a more stable radical and subsequent quenching at that new position.
Troubleshooting Steps:
-
Confirm the structure of the byproduct: Use detailed NMR spectroscopy (e.g., COSY, HMBC) and mass spectrometry to elucidate the structure of the unexpected isomer.
-
Modify the reaction conditions: Lowering the reaction temperature or changing the solvent may alter the selectivity of the reaction.
-
Choose a different activating group: If using a cyclic thionocarbonate, consider activating only the C-3 hydroxyl group as a xanthate or another thiocarbonyl derivative to prevent ring-opening rearrangements.
Issue 3: Presence of Elimination Byproducts
Question: My reaction mixture contains olefinic byproducts. How can I prevent their formation?
Answer: Elimination reactions can compete with the desired deoxygenation, particularly when there are suitable leaving groups on adjacent carbons or when the reaction is carried out at high temperatures.
Common Scenarios and Solutions:
| Scenario | Mitigation Strategy |
| Vicinal di-thiocarbonyl derivatives | If two adjacent hydroxyl groups are converted to thiocarbonyl derivatives, radical-induced elimination to form an alkene is a likely side reaction. It is best to selectively protect one of the hydroxyl groups and activate the other for deoxygenation. |
| Thermal elimination | Some thiocarbonyl derivatives, especially those from tertiary alcohols, can be thermally unstable and undergo elimination (e.g., Chugaev elimination) at the temperatures required for the Barton-McCombie reaction.[1] If possible, use a low-temperature initiation method, such as photochemical initiation or a low-temperature radical initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the Barton-McCombie deoxygenation of a 3-hydroxy sugar?
A1: The primary side reactions include:
-
Alcohol Regeneration: Re-formation of the starting alcohol.[1]
-
Rearrangements: Formation of an isomeric deoxy sugar, especially when using cyclic thiocarbonates.[1]
-
Elimination: Formation of an unsaturated sugar (alkene).
-
Reduction of the Thiocarbonyl Group: In rare cases, the thiocarbonyl group itself can be reduced to a methylene group.[1]
Q2: How do protecting groups on the sugar affect the outcome of the 3-deoxygenation reaction?
A2: Protecting groups can have a significant impact on the reaction's regioselectivity and efficiency. The steric and electronic nature of the protecting groups can influence the accessibility of the C-3 hydroxyl for derivatization and the stability of the radical intermediate. For instance, bulky protecting groups near the C-3 position might hinder the reaction. The choice of protecting groups can also influence the conformation of the pyranose ring, which in turn can affect the reactivity of the C-3 position.[2][3]
Q3: What are the disadvantages of using tributyltin hydride (Bu₃SnH) and what are the alternatives?
A3: The main drawbacks of using tributyltin hydride are its high toxicity and the difficulty in removing tin-containing byproducts from the final product.[4] Tin-free alternatives have been developed and include:
-
Silanes: Such as tris(trimethylsilyl)silane (TTMSS) or diphenylsilane, often used with a suitable initiator.
-
Phosphorous-based reagents: Hypophosphorous acid and its salts can be effective hydrogen donors.
-
Photoredox Catalysis: This approach uses visible light and a photocatalyst to generate the radical intermediate, avoiding the need for stoichiometric amounts of toxic reagents.[5]
Q4: My reaction is not going to completion, and I still have a significant amount of the 3-O-thiocarbonyl intermediate. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Initiator: The radical initiator is consumed before the reaction is complete. Try adding the initiator in portions over the course of the reaction.
-
Depleted Hydrogen Donor: The hydrogen donor (e.g., Bu₃SnH) has been consumed. Ensure you are using a sufficient stoichiometric excess.
-
Low Reaction Temperature: The temperature may not be high enough for efficient radical initiation and propagation.
-
Presence of Radical Inhibitors: Impurities in the solvent or reagents can quench the radical chain reaction. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of a 3-O-Thiocarbonyl Derivative (Xanthate)
This protocol is a general procedure for the formation of a xanthate ester at the C-3 hydroxyl group of a protected sugar.
-
Dissolve the protected sugar (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise and stir for 30 minutes at 0 °C.
-
Add carbon disulfide (CS₂) (2-3 equivalents) dropwise to the solution and allow the reaction to stir for 1-2 hours, warming to room temperature.
-
Add methyl iodide (MeI) (2-3 equivalents) and stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Barton-McCombie Deoxygenation
This protocol describes the deoxygenation of the 3-O-xanthate derivative.
-
Dissolve the 3-O-xanthate (1 equivalent) in a high-boiling point solvent (e.g., toluene, benzene) and degas the solution with argon or nitrogen for 15-20 minutes.
-
Add the radical initiator (e.g., AIBN, 0.1-0.2 equivalents) and tributyltin hydride (Bu₃SnH) (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride in water or DBU/iodine prior to chromatography.
Visualizations
Caption: Common reaction pathways in the synthesis of 3-deoxy sugars.
Caption: Troubleshooting guide for low yields in 3-deoxy sugar synthesis.
References
Technical Support Center: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. The information is designed to address common challenges encountered during the experimental process to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the two main stages of the synthesis: the protection of the 4,6-hydroxyl groups as a benzylidene acetal and the deoxygenation of the 3-hydroxyl group.
Stage 1: 4,6-O-Benzylidene Acetal Formation
Question: Why is the yield of the benzylidene acetal formation low?
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the reagents are of high purity and anhydrous. Water is a byproduct of this reaction, and its presence can shift the equilibrium back to the starting materials.
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Lewis acids like zinc chloride (ZnCl₂) or protic acids such as p-toluenesulfonic acid (p-TSA) are commonly used. The optimal catalyst and its concentration may need to be determined empirically for your specific setup.
-
Improper Solvent: The solvent plays a crucial role in the reaction's efficiency. While polar aprotic solvents like DMF can enhance the reaction kinetics, they may also promote side reactions at elevated temperatures. Toluene is another common solvent that can be effective, particularly for azeotropic removal of water.
-
Incorrect Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can speed up the reaction, they may also lead to the formation of byproducts. A temperature range of 40-60°C is generally recommended to balance reaction rate and selectivity.
Question: I am observing the formation of multiple products in my TLC analysis. What are these byproducts?
Answer: The formation of multiple products is a common issue. Potential byproducts include:
-
Regioisomers: Besides the desired 4,6-O-benzylidene acetal, other isomers like the 3,4-O- or 2,3-O-benzylidene acetals can form, although the 4,6-isomer is generally the most thermodynamically stable for glucopyranosides.
-
Over-acetalation: If other diol functionalities are available and unprotected, multiple benzylidene groups could be introduced.
-
Byproducts from Starting Material Degradation: At excessively high temperatures or with prolonged reaction times, the starting carbohydrate may degrade.
To minimize byproducts, it is advisable to use the mildest effective reaction conditions and monitor the reaction progress closely by TLC.
Stage 2: C-3 Deoxygenation (Barton-McCombie Reaction)
Question: The deoxygenation of the 3-hydroxyl group is not proceeding to completion. What could be the issue?
Answer: Incomplete deoxygenation via the Barton-McCombie reaction can be due to several reasons:
-
Inefficient Formation of the Thiocarbonyl Derivative: The first step of the Barton-McCombie reaction is the conversion of the hydroxyl group to a thiocarbonyl derivative (e.g., a xanthate or thiocarbonylimidazole). This step must be efficient for the subsequent radical reaction to proceed. Ensure that the reagents for this step are pure and the reaction conditions are appropriate.
-
Degradation of the Radical Initiator: The radical initiator, typically azobisisobutyronitrile (AIBN), is sensitive to heat and light. Use freshly recrystallized AIBN for best results.
-
Insufficient Reducing Agent: Tributyltin hydride (Bu₃SnH) is the most common hydrogen atom donor. An insufficient amount will lead to an incomplete reaction. However, an excessive amount can complicate purification.
-
Presence of Oxygen: The Barton-McCombie reaction is a radical chain reaction and is sensitive to oxygen. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Question: I am having difficulty removing the tin byproducts after the reaction. What are the best practices for purification?
Answer: The removal of tin byproducts is a well-known challenge in reactions using tributyltin hydride. Here are some methods for their removal:
-
Aqueous KF Treatment: Tin byproducts can be converted to insoluble tin fluorides by treatment with an aqueous solution of potassium fluoride (KF). The precipitate can then be removed by filtration.
-
Chromatography: While challenging, careful column chromatography on silica gel can separate the desired product from the tin residues. Using a solvent system with a small amount of a polar solvent can help in eluting the product while retaining the tin compounds on the column.
-
Alternative Reducing Agents: To avoid tin-related issues altogether, consider using alternative, less toxic reducing agents such as tributyltin oxide with poly(methylhydrosiloxane) (PMHS) or silanes.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. First, the 4- and 6-hydroxyl groups of 1,5-anhydro-D-glucitol are selectively protected as a benzylidene acetal. This is followed by the deoxygenation of the hydroxyl group at the C-3 position, commonly achieved through a Barton-McCombie reaction.
Q2: Why is the 4,6-O-benzylidene protection favored?
A2: The formation of the 4,6-O-benzylidene acetal is thermodynamically favored due to the formation of a stable six-membered ring structure. This protection strategy also directs subsequent reactions to the other hydroxyl groups.
Q3: What are the key parameters to control for a high yield in the benzylidene protection step?
A3: Key parameters include the choice of an appropriate acid catalyst (e.g., ZnCl₂ or p-TSA), an effective solvent for azeotropic water removal (e.g., toluene), and maintaining an optimal reaction temperature (typically 40-60°C) to ensure a good reaction rate while minimizing side reactions.
Q4: What is the mechanism of the Barton-McCombie deoxygenation?
A4: The Barton-McCombie reaction is a radical-mediated deoxygenation. The alcohol is first converted to a thiocarbonyl derivative. A radical initiator (like AIBN) generates a tributyltin radical from tributyltin hydride. This radical attacks the sulfur atom of the thiocarbonyl group, leading to the formation of a carbon-centered radical at the C-3 position. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain reaction.
Q5: Are there any safety concerns with the reagents used in this synthesis?
A5: Yes, several reagents require careful handling. Tributyltin hydride and its byproducts are toxic. Benzaldehyde is a hazardous substance. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheets (SDS) for all reagents before use.
Quantitative Data Summary
Table 1: 4,6-O-Benzylidene Acetal Formation
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 1,5-Anhydro-D-glucitol | 1,5-Anhydro-D-glucitol |
| Reagent | Benzaldehyde | Benzaldehyde dimethyl acetal |
| Catalyst | Anhydrous ZnCl₂ | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene | DMF |
| Temperature | Reflux (approx. 110°C) | 60°C |
| Reaction Time | 6-8 hours | Not specified |
| Typical Yield | 78-82%[1] | Not specified |
Table 2: C-3 Deoxygenation (Barton-McCombie Reaction)
| Parameter | General Conditions |
| Starting Material | 1,5-Anhydro-4,6-O-benzylidene-3-O-thiocarbonyl-D-glucitol |
| Reagents | Tributyltin hydride (Bu₃SnH) |
| Radical Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >80%[1] |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol
-
To a solution of 1,5-anhydro-D-glucitol in anhydrous toluene, add benzaldehyde (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride (ZnCl₂).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.
-
Neutralize the catalyst with a mild base (e.g., triethylamine).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.
Protocol 2: Synthesis of this compound (via Barton-McCombie Deoxygenation)
Step 2a: Formation of the Thiocarbonyl Derivative (Xanthate)
-
Dissolve 1,5-anhydro-4,6-O-benzylidene-D-glucitol in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0°C and add a base (e.g., sodium hydride).
-
Stir the mixture for a short period, then add carbon disulfide (CS₂) dropwise.
-
After stirring, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude xanthate derivative, which can be purified by chromatography or used directly in the next step.
Step 2b: Deoxygenation
-
Dissolve the xanthate derivative from the previous step in anhydrous toluene and deoxygenate the solution by bubbling with an inert gas.
-
Add tributyltin hydride (Bu₃SnH, 1.5-2.0 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110°C).
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product to remove the tin byproducts (see troubleshooting section for methods) and isolate the final product, this compound, typically by column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of the Barton-McCombie deoxygenation reaction.
References
Technical Support Center: Benzylidene Acetal Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with benzylidene acetal deprotection.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during your experiments.
Issue 1: Incomplete or Slow Reaction
Question: My benzylidene acetal deprotection is not going to completion, or the reaction is very slow. What are the common causes and how can I resolve this?
Answer: Incomplete or slow deprotection is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Method-Specific Troubleshooting:
-
Acidic Hydrolysis:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently hydrolyze the acetal. Consider switching to a stronger acid (e.g., from acetic acid to trifluoroacetic acid or a mineral acid like HCl) or increasing the concentration of the acid. Be mindful of the acid sensitivity of other functional groups in your molecule.
-
Poor Solubility: Your substrate may not be fully dissolved in the reaction mixture. Try a different solvent system that can solubilize both the starting material and the reagents. For instance, a co-solvent like THF or dioxane with an aqueous acid might be effective.
-
Equilibrium: Acetal hydrolysis is a reversible reaction. Ensure sufficient water is present to drive the equilibrium towards the deprotected diol.
-
-
Catalytic Hydrogenolysis/Transfer Hydrogenation:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old, of poor quality, or have been improperly handled. Use a fresh batch of a high-quality catalyst.[1] Pearlman's catalyst (Pd(OH)₂/C) is often more active for hydrogenolysis.
-
Catalyst Poisoning: Trace impurities, especially sulfur-containing compounds, in your starting material, solvent, or from glassware can poison the palladium catalyst.[1] Purify your starting material thoroughly and use high-purity solvents.
-
Insufficient Hydrogen Pressure (for Hydrogenolysis): For some substrates, atmospheric pressure from a hydrogen balloon may be insufficient. Use a Parr apparatus to increase the hydrogen pressure.
-
Inefficient Hydrogen Donor (for Transfer Hydrogenation): The choice and amount of hydrogen donor are crucial. Ensure you are using a suitable donor (e.g., triethylsilane, ammonium formate) in sufficient stoichiometric excess.[1][2]
-
Poor Mixing: In heterogeneous catalysis, vigorous stirring is essential to ensure good contact between the substrate and the catalyst.
-
-
Reductive Cleavage:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the Lewis acid and the reducing agent is used. An excess of the reducing agent is often required.
-
Reaction Temperature: Many reductive cleavage reactions are performed at low temperatures (e.g., -78 °C). Ensure the temperature is carefully controlled, as higher temperatures can lead to side reactions and reduced selectivity.
-
-
-
General Solutions:
-
Increase Reaction Temperature: If the substrate is stable, gently warming the reaction mixture can increase the reaction rate.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction. This will help you determine if the reaction has stalled or is proceeding slowly.
-
Issue 2: Poor or Incorrect Regioselectivity in Reductive Cleavage
Question: I am trying to perform a regioselective reductive opening of a 4,6-O-benzylidene acetal to obtain a specific mono-protected diol, but I am getting a mixture of regioisomers or the wrong isomer. How can I control the regioselectivity?
Answer: The regioselectivity of benzylidene acetal reductive opening is highly dependent on the reagents and reaction conditions.[3][4]
-
To favor the formation of the 4-O-benzyl ether (cleavage at the 6-position):
-
Use a combination of a Lewis acid and a hydride source where the Lewis acid is the more electrophilic species. The Lewis acid will coordinate to the more sterically accessible and often more basic oxygen at the 6-position, leading to cleavage at this site.[4]
-
Common reagent systems include:
-
-
To favor the formation of the 6-O-benzyl ether (cleavage at the 4-position):
-
Employ a reagent system where the borane is activated by a Lewis acid, making the borane the most electrophilic species. The borane then coordinates to the more nucleophilic oxygen, which is typically the oxygen at the 6-position, leading to the formation of the 6-O-benzyl ether.[4]
-
Reagent systems like BH₃·NMe₃-AlCl₃ can favor the formation of the 6-O-benzyl ether.[7]
-
The triethylsilane and iodine system is also reported to give the 6-O-benzyl ether with high selectivity.[8]
-
-
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for achieving desired regioselectivity.
Issue 3: Formation of Side Products
Question: I am observing unexpected side products in my deprotection reaction. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products depends on the deprotection method and the other functional groups present in your molecule.
-
Acidic Hydrolysis:
-
Degradation of Acid-Sensitive Groups: Other acid-labile protecting groups (e.g., silyl ethers, Boc groups) may be cleaved. If this is an issue, consider using a milder acidic condition (e.g., catalytic p-toluenesulfonic acid in methanol) or switching to a non-acidic deprotection method.
-
Glycosidic Bond Cleavage: In carbohydrate chemistry, harsh acidic conditions can lead to the cleavage of glycosidic bonds. Use milder conditions and carefully monitor the reaction.
-
-
Catalytic Hydrogenolysis/Transfer Hydrogenation:
-
Reduction of Other Functional Groups: Alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under these conditions. If your molecule contains such groups that you wish to preserve, catalytic hydrogenation may not be suitable.
-
Catalyst-Induced Side Reactions: Palladium catalysts can sometimes catalyze other reactions. Ensure the catalyst is of high quality and the reaction is run under an inert atmosphere (for hydrogenolysis).
-
-
Reductive Cleavage:
-
Over-reduction: The desired mono-protected diol may be further reduced to the fully deprotected diol or other byproducts. This can often be controlled by careful management of the reaction temperature and stoichiometry of the reducing agent.
-
Formation of Silylated Byproducts: When using silane-based reducing agents, the formation of silyl ether byproducts is possible.[9] A proper aqueous workup can usually remove these.
-
Lewis Acid-Promoted Rearrangements: Lewis acids can sometimes promote skeletal rearrangements or other unintended reactions. Using a milder Lewis acid or a different deprotection method might be necessary.
-
Data Presentation: Comparison of Deprotection Methods
The following tables provide a summary of quantitative data for different benzylidene acetal deprotection methods. Please note that reaction times and yields are highly substrate-dependent.
Table 1: General Deprotection Methods
| Method | Reagents | Typical Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
| Acidic Hydrolysis | 80% Acetic Acid | Aqueous | RT - 80 | 1 - 12 h | 80 - 95 | Can cleave other acid-sensitive groups.[10] |
| CSA (cat.), MeOH | Methanol | RT | 2 - 6 h | 85 - 98 | Mild conditions. | |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Et₃SiH | Methanol | RT | 30 - 60 min | 85 - 95 | Mild and fast; avoids H₂ gas.[1][2] |
| 10% Pd/C, H₂ | Methanol/EtOAc | RT | 4 - 24 h | 80 - 95 | Standard hydrogenation; requires H₂ gas source. | |
| Lewis Acid Catalysis | Er(OTf)₃ (cat.) | Acetonitrile | RT | 1 - 5 h | 80 - 95 | Mild Lewis acid catalysis.[11][12] |
| FeCl₃ (cat.), Mercaptoacetic acid | Dichloromethane | RT | 1 - 3 h | 90 - 99 | High yielding with a scavenger.[13] |
Table 2: Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals
| Reagent System | Predominant Product | Typical Solvent | Temp. (°C) | Time | Typical Yield (%) |
| DIBAL-H | 4-O-Benzyl Ether | Dichloromethane | -78 to 0 | 1 - 4 h | 70 - 90 |
| EtAlCl₂ - Et₃SiH | 4-O-Benzyl Ether | Dichloromethane | -78 | 30 min | 85 - 95 |
| BH₃·NMe₃ - AlCl₃ | 6-O-Benzyl Ether | THF | RT | 2 - 6 h | 70 - 85 |
| Et₃SiH - I₂ | 6-O-Benzyl Ether | Acetonitrile | 0 - 5 | 10 - 30 min | 90 - 95 |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Triethylsilane
This protocol is adapted from a procedure for the clean deprotection of carbohydrate derivatives.[1][2]
Materials:
-
Benzylidene acetal-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mg per 100 mg of substrate).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.
Protocol 2: Regioselective Reductive Cleavage with DIBAL-H
This protocol is a general procedure for the regioselective opening of 4,6-O-benzylidene acetals to the corresponding 4-O-benzyl ethers.[5]
Materials:
-
4,6-O-Benzylidene acetal-protected substrate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve the 4,6-O-benzylidene acetal (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (e.g., 2.2 mL of a 1.0 M solution, 2.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time can vary from 1 to 4 hours.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (be cautious of gas evolution).
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
General Deprotection Workflow
Caption: Decision workflow for selecting a deprotection method.
Troubleshooting Workflow
Caption: General troubleshooting workflow for deprotection issues.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 9. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 10. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Instability of Deoxy-Sugar Intermediates
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with unstable deoxy-sugar intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are deoxy-sugar intermediates inherently unstable?
Deoxy-sugars, particularly 2-deoxy-sugars, exhibit heightened reactivity and instability compared to their hydroxylated counterparts.[1] This is due to several factors:
-
Lack of C-2 Functionality : The absence of a hydroxyl or other functional group at the C-2 position prevents the use of well-established strategies, like neighboring group participation, that control selectivity and stabilize reactive intermediates in glycosylation reactions.[2][3][4]
-
Electronic Effects : The removal of an electron-withdrawing hydroxyl group alters the electronic environment of the sugar ring, making certain bonds more susceptible to reaction and destabilizing the molecule.[1] This leads to a high propensity for hydrolysis and elimination reactions.[5]
-
Increased Reactivity of Glycosyl Donors : Activated 2-deoxy-sugar donors, such as glycosyl halides (chlorides, bromides), are often extremely unstable and may need to be generated in situ and used immediately.[2] Glycosyl iodides are often too reactive to isolate at all.[2] This high reactivity can lead to non-selective reactions and decomposition.[6]
Q2: What are the primary degradation pathways for deoxy-sugar intermediates?
The main degradation pathways include:
-
Hydrolysis : Due to their high reactivity, deoxy-sugar intermediates are highly susceptible to hydrolysis, breaking down in the presence of moisture.[7] Glycosyl chlorides, for instance, are moisture-sensitive.[8]
-
Elimination Reactions : Activated intermediates can undergo elimination to form glycal byproducts, especially under basic conditions or when using certain promoters.[9]
-
Acid-Catalyzed Rearrangement : Deoxy-sugars are sensitive to acidic conditions, which can be generated as a byproduct during glycosylation (e.g., HCl).[5][9] This can lead to unwanted side reactions like Ferrier rearrangements.[9]
-
Thermal Degradation : High temperatures can lead to the decomposition of deoxy-sugars. Even under neutral pH, some 3-O-substituted 2-acetamido-2-deoxy-sugars have been shown to decompose rapidly upon heating.[10] For other simple sugars, increasing column temperature during HPLC analysis can significantly reduce detection, indicating degradation.[11][12]
Q3: How does the position of deoxygenation (C-2 vs. C-3, etc.) affect stability and reactivity?
The position of the missing hydroxyl group significantly impacts the molecule's stability and conformational preferences. Computational studies have shown that C-3 deoxygenation can impart greater instability compared to deoxygenation at the C-2 or C-4 positions.[13] The stereochemistry at other positions, such as an axial hydroxyl at C-2, can also influence the stability and anomeric preference of the sugar.[13] This highlights the sensitivity of the entire system to the specific pattern of deoxygenation and substitution.[8]
Troubleshooting Guide
Q4: My glycosylation reaction has a low yield. What are the common causes and solutions?
Low yields in deoxy-sugar glycosylations are a frequent issue. Consider the following:
| Potential Cause | Troubleshooting Steps & Solutions |
| Donor Instability | Many 2-deoxy-glycosyl donors (e.g., bromides, iodides) are highly unstable.[2] Solution: Generate the glycosyl donor in situ and use it immediately.[2][3] For halides, consider using the more stable glycosyl fluorides or chlorides.[2] |
| Substrate Decomposition | Intermediates or starting materials may be degrading under the reaction conditions (e.g., due to acid sensitivity).[5] Solution: Ensure strictly anhydrous conditions. Add a non-nucleophilic base (e.g., proton sponge, DTBMP) to scavenge acid byproducts.[9] Use milder promoters or lower the reaction temperature. |
| Poor Promoter/Activator Choice | The chosen promoter may not be optimal for your specific donor/acceptor pair. Solution: Screen different promoters. For Koenigs-Knorr conditions, the choice of silver salt is critical.[2] For other systems, consider catalysts designed for challenging deoxy-sugar couplings.[3][9] |
| Unfavorable Protecting Groups | Electron-withdrawing protecting groups (e.g., acyl groups) on the donor can decrease its reactivity.[14] Solution: Switch to electron-donating protecting groups (e.g., benzyl ethers) on the donor to increase its reactivity (an "armed" donor). Conversely, use electron-withdrawing groups on the acceptor.[15] |
Q5: I am getting a mixture of α and β anomers. How can I improve stereoselectivity?
Controlling stereoselectivity is the central challenge in 2-deoxy-glycoside synthesis.[6][16]
| Strategy | Description & Methodology |
| Indirect Methods | Use a temporary participating group at the C-2 position (e.g., thioacetate, halide) to direct the incoming nucleophile, forcing the creation of a specific anomer (typically β). This group is removed in a subsequent step.[7][17] This approach offers excellent selectivity but adds steps to the synthesis.[7] |
| Reagent Control (SN2 Glycosylation) | Use conditions that favor a direct SN2-like displacement at the anomeric center. This typically involves generating a reactive donor in situ (e.g., a glycosyl sulfonate) that reacts with a strong nucleophile (e.g., a potassium alkoxide).[9][18] This can provide high β-selectivity. |
| Solvent Effects | Certain solvents can influence the stereochemical outcome. Ethereal solvents, for example, have been shown to favor α-selectivity in some catalytic systems.[7] |
| Protecting Group Effects | The protecting group pattern on both the donor and acceptor can have a profound impact on selectivity.[8] For instance, a C-3 benzoate protecting group has been observed to erode β-selectivity, possibly through long-range participation.[2] Experiment with different protecting groups to tune the outcome. |
| Promoter/Catalyst Selection | Modern methods use rationally designed promoters or catalysts to control selectivity.[2][15] For example, bis-thiourea catalysts have been developed for β-selective glycosylations.[9] |
Q6: My deoxy-sugar intermediate is degrading during purification. What can I do?
Purification is a critical step where unstable intermediates can be lost.
| Problem Area | Recommended Action |
| Silica Gel Chromatography | Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.[5] Solution: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina or a reversed-phase column. |
| Prolonged Exposure | The longer the intermediate is in solution or on a column, the greater the chance of decomposition. Solution: Work quickly and keep samples cold whenever possible. Use rapid purification techniques like flash chromatography. |
| Trace Acid/Base | Residual acid or base from the reaction can continue to degrade the product during workup and purification. Solution: Ensure the reaction is properly quenched and neutralized before proceeding with extraction and chromatography. |
Q7: How can I detect and quantify the degradation of my deoxy-sugar intermediates?
Monitoring for degradation is crucial for troubleshooting and process optimization.
| Analytical Method | Application & Considerations |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a primary method for quantifying sugars and their degradation products.[19] Detectors: A Refractive Index (RI) detector is standard for sugars, but does not allow for gradient elution.[20] An Evaporative Light Scattering Detector (ELSD) can be used with gradients, which is useful for complex mixtures.[20] Column: Use columns designed for carbohydrate analysis. |
| Thin-Layer Chromatography (TLC) | A quick method to qualitatively assess the reaction progress and check for the appearance of byproducts. Use a stain that visualizes carbohydrates (e.g., ceric ammonium molybdate or p-anisaldehyde). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can identify the structure of degradation products (e.g., glycals resulting from elimination) and determine the anomeric ratio (α vs. β) of the desired product. |
Key Experimental Protocols
Protocol 1: Indirect Synthesis of a 2-Deoxy-β-glycoside via a 2-Thioacetyl (SAc) Donor
This protocol is based on an indirect strategy where a C-2 participating group is used to ensure β-selectivity.[17]
-
Preparation of 2-SAc Glycosyl Bromide Donor:
-
Dissolve the starting material (e.g., 1-O-acetyl-3,4,6-tri-O-benzoyl-2-S-acetyl-α-glucose) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of HBr in acetic acid (e.g., 2 equivalents).
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Note: The resulting glycosyl bromide is unstable and should be used immediately in the next step without purification.[2]
-
-
Glycosylation (Koenigs-Knorr Conditions):
-
In a separate flask, dissolve the glycosyl acceptor and a silver salt promoter (e.g., silver triflate) in anhydrous CH₂Cl₂ at a low temperature (e.g., -40 °C).
-
Add a molecular sieve (e.g., 4 Å) to scavenge any moisture.
-
Slowly add the crude glycosyl bromide solution from Step 1 to the acceptor solution via cannula.
-
Allow the reaction to slowly warm to room temperature while stirring. Monitor progress by TLC.
-
Upon completion, quench the reaction by filtering through Celite to remove silver salts and wash with saturated sodium bicarbonate solution.
-
Extract with CH₂Cl₂, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 2-SAc-protected β-glycoside by flash chromatography on neutralized silica gel.
-
-
Desulfurization to Yield 2-Deoxy-β-glycoside:
-
Dissolve the purified 2-SAc glycoside in a suitable solvent (e.g., THF/water).
-
Add a desulfurization agent (e.g., Raney Nickel, or for milder conditions, a photoredox catalyst system).[17]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the final 2-deoxy-β-glycoside product by flash chromatography.
-
Protocol 2: HPLC Analysis of Deoxy-Sugar Degradation
This protocol provides a general method for monitoring purity and detecting degradation products.[19]
-
Sample Preparation:
-
Accurately weigh and dissolve the deoxy-sugar intermediate in the mobile phase to a known concentration (e.g., 1-10 mg/mL).
-
If analyzing a reaction mixture, quench a small aliquot and dilute it with the mobile phase.
-
Filter the sample through a 0.2 µm syringe filter before injection to protect the column.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: A column suitable for carbohydrate analysis (e.g., an amino-based or ion-exchange column).
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v). Ensure the mobile phase is filtered and degassed.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Maintain a constant, relatively low temperature (e.g., 25-30 °C) as higher temperatures can cause on-column degradation of some sugars.[11]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to the deoxy-sugar intermediate and any new peaks that appear over time or under stress conditions (e.g., heat, acid exposure).
-
The appearance of new, earlier-eluting peaks may indicate smaller degradation products.
-
Quantify the amount of degradation by comparing the peak area of the parent compound to the total area of all peaks.
-
Visualizations
Caption: General workflow for a deoxy-sugar glycosylation experiment.
Caption: Troubleshooting logic for deoxy-sugar glycosylation reactions.
Caption: Contrasting reaction pathways for glycosylation reactions.
References
- 1. chemtry.in [chemtry.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing Deoxysugar Conformational Preference: A Comprehensive Computational Study Investigating the Effects of Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. Detection Methods (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Anomeric Selectivity in Glycosylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control anomeric selectivity in your glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control anomeric selectivity in a glycosylation reaction?
A1: The stereochemical outcome of a glycosylation reaction is governed by a combination of competing factors.[1][2] The most critical parameters include:
-
The C-2 Protecting Group: The nature of the protecting group at the C-2 position of the glycosyl donor is the most significant factor. It can either be "participating" or "non-participating".[3][4]
-
Solvent: The reaction solvent can stabilize intermediates or participate in the reaction, strongly influencing the final anomeric ratio.[5][6] Ethereal solvents tend to favor α-glycosides, while nitrile solvents often favor β-glycosides.[6]
-
Reaction Temperature: Temperature is a critical parameter. Most glycosylations are initiated at cryogenic temperatures (e.g., -78 °C) as lower temperatures can enhance selectivity.[5][7][8] Conversely, in some systems, higher temperatures have been shown to favor the thermodynamically preferred α-anomer.[9][10][11]
-
Glycosyl Donor and Acceptor: The inherent reactivity and steric properties of both the glycosyl donor and acceptor play a crucial role.[1][12][13]
-
Promoter/Activator: The choice of activator (promoter or catalyst) can influence the reaction mechanism and the structure of key intermediates, thereby affecting the stereochemical outcome.[1][2]
Q2: How does a C-2 "participating group" work to control stereoselectivity?
A2: A participating group, typically an acyl-type protecting group like acetyl (Ac) or benzoyl (Bz), controls selectivity through a mechanism called neighboring group participation .[3][14][15] During the reaction, the C-2 acyl group attacks the anomeric center as the leaving group departs. This forms a stable, cyclic acyloxonium ion intermediate.[3][15] This intermediate effectively blocks one face of the sugar (the α-face in glucose-type donors). Consequently, the glycosyl acceptor can only attack from the opposite (β) face, leading to the highly selective formation of a 1,2-trans glycosidic bond.[3][15]
Q3: What is the difference between a 1,2-trans and a 1,2-cis glycosidic bond?
A3: This terminology describes the relative stereochemistry between the new glycosidic bond at C-1 and the substituent at the adjacent C-2 position.
-
1,2-trans: The anomeric bond and the C-2 substituent are on opposite faces of the pyranose ring (one axial, one equatorial). For a glucose donor, a 1,2-trans product is the β-anomer . For a mannose donor, it is the α-anomer .[15]
-
1,2-cis: The anomeric bond and the C-2 substituent are on the same face of the ring (both axial or both equatorial). For a glucose donor, a 1,2-cis product is the α-anomer . For a mannose donor, it is the β-anomer , which is notoriously difficult to synthesize.[6]
Troubleshooting Guides
Problem 1: My reaction is producing a nearly 1:1 mixture of α and β anomers, but I want the 1,2-trans (β-glucoside) product.
This is a common issue indicating a lack of stereocontrol. The formation of both anomers suggests that a stable intermediate that directs the reaction is not being formed effectively.
Troubleshooting Steps:
-
Verify the C-2 Protecting Group: Ensure you are using a "participating" acyl-type protecting group (e.g., Acetyl, Benzoyl, Pivaloyl) on your glycosyl donor.[3] Non-participating groups like benzyl (Bn) ethers will not provide 1,2-trans selectivity and often lead to mixtures.[15][16]
-
Check Reaction Concentration: In some cases, high concentrations can erode 1,2-trans selectivity by favoring a competing SN2-like pathway.[17][18] Try running the reaction at a lower concentration to favor the pathway involving the acyloxonium ion intermediate.[17]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming) can often improve selectivity by favoring the more ordered transition state required for participation.[7]
-
Evaluate the Promoter: An overly reactive promoter can push the reaction through a more SN1-like mechanism with a free oxocarbenium ion, leading to a loss of selectivity. Consider using a milder activator.
Problem 2: I am trying to synthesize a 1,2-cis (α-glucoside) linkage, but the reaction yield is low and I still get the 1,2-trans product as a major byproduct.
Synthesizing 1,2-cis glycosides is challenging because it requires avoiding neighboring group participation and overcoming the anomeric effect.[16][19]
Troubleshooting Steps:
-
Use a Non-Participating C-2 Group: This is mandatory for 1,2-cis synthesis. Use an ether-type protecting group like a benzyl (Bn) or silyl ether at the C-2 position.[16]
-
Optimize the Solvent: The choice of solvent is critical for 1,2-cis selectivity. Ethereal solvents like diethyl ether (Et₂O), dioxane, or cyclopentylmethyl ether (CPME) are known to favor the formation of α-glycosides.[6] Avoid nitrile solvents like acetonitrile, which strongly favor β-products.[6]
-
Employ Halogenated Solvents: Dichloromethane (DCM) is a commonly used solvent that can often provide good α-selectivity.[2][6]
-
Consider Remote Participation: Protecting groups at C-4 or C-6 can sometimes participate in the reaction, influencing selectivity.[4][9] Ensure the protecting groups at other positions are not unexpectedly directing the reaction. For example, using 4- and 6-acyl groups on a galactosyl donor has been shown to produce high α-anomeric selectivity.[9]
Data & Protocols
Table 1: Influence of Solvents on Anomeric Selectivity for 1,2-cis Glycosylation
The following table summarizes the effect of different solvents on the α/β ratio in a model glycosylation reaction designed to favor the 1,2-cis (α) product. Note that these are representative results and will vary based on the specific donor, acceptor, and promoter used.
| Solvent System | Typical Anomeric Ratio (α:β) | Key Observations |
| Dichloromethane (DCM) | Good α-selectivity | A common starting point for α-selective reactions.[2] |
| Diethyl Ether (Et₂O) | High α-selectivity | Ethereal solvents can participate to favor α-anomers.[6] |
| Toluene | Poor to moderate α-selectivity | Less effective than ethereal or halogenated solvents.[6] |
| Acetonitrile (CH₃CN) | Predominantly β-selective | Strongly favors the 1,2-trans product (the "nitrile effect").[1][6] |
| Dioxane / Toluene (2:1) | Excellent α-selectivity | Mixed solvent systems can have a synergistic effect.[6] |
| DCM / Et₂O (1:4) | Excellent α-selectivity | Increasing the proportion of ether enhances α-selectivity.[6] |
General Experimental Protocol for a Neighboring Group-Controlled Glycosylation (1,2-trans Selective)
This protocol outlines a general procedure for a glycosylation reaction using a glycosyl donor with a C-2 participating group to achieve β-selectivity (for a glucose donor).
-
Preparation:
-
Dry all glassware thoroughly in an oven.
-
Activate molecular sieves (4 Å) by heating under a high vacuum.
-
Ensure the glycosyl donor (1.0 eq., with C-2 acyl group), glycosyl acceptor (1.2-1.5 eq.), and solvents are strictly anhydrous.[20]
-
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and freshly activated molecular sieves to a flame-dried flask.
-
Dissolve the components in the appropriate anhydrous solvent (e.g., Dichloromethane).
-
Cool the reaction mixture to the desired starting temperature (typically -40 °C to -78 °C) using a suitable cooling bath.[20]
-
-
Initiation:
-
Dissolve the promoter (e.g., NIS/TfOH, TMSOTf) in the anhydrous solvent in a separate flask.[20]
-
Add the promoter solution dropwise to the cooled reaction mixture.
-
Stir the reaction at this temperature for a set period (e.g., 30-60 minutes).
-
-
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the donor is consumed.
-
Allow the reaction to warm slowly to 0 °C or room temperature if necessary.
-
Quench the reaction by adding a suitable quenching agent (e.g., triethylamine or a saturated sodium bicarbonate solution).
-
Filter the mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product using silica gel column chromatography.
-
Analyze the purified product by NMR spectroscopy to determine the anomeric ratio by integrating the signals of the anomeric protons.[21]
-
Visual Guides
Mechanism of Anomeric Control
The choice of the C-2 protecting group is the most fundamental strategy for controlling anomeric selectivity. The diagram below illustrates the two divergent pathways.
Caption: Decision pathway for controlling anomeric selectivity based on the C-2 protecting group.
Troubleshooting Workflow for Low Anomeric Selectivity
If your reaction is not providing the desired stereoisomer, follow this logical workflow to diagnose and solve the problem.
Caption: A stepwise workflow for troubleshooting poor anomeric selectivity in glycosylation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 15. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Protected Carbohydrate Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of protected carbohydrate intermediates.
General Troubleshooting Workflow
Before diving into specific issues, consider a systematic approach to diagnosing purification problems. The following workflow outlines key decision points when a purification attempt yields an unsatisfactory result.
Caption: A workflow for troubleshooting common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chromatographic Separation Issues
Question: My α and β anomers are co-eluting or poorly resolved on a standard silica gel column. What can I do?
Answer: Separating anomers is a classic challenge in carbohydrate chemistry because they often have very similar polarities. Here are several strategies to improve resolution:
-
Change the Stationary Phase: Standard alkyl-linked (C18, C5) or silica supports are often insufficient for resolving closely related carbohydrate structures like anomers.[1][2] Consider stationary phases that offer different separation mechanisms.
-
Phenyl-based columns (e.g., Phenyl Hexyl): These phases can separate analytes based on π-π interactions with aromatic protecting groups (like benzyl or benzoyl), providing an alternative selectivity to standard hydrophobic interactions.[1]
-
Pentafluorophenyl (PFP) columns: PFP supports have been shown to be ideal for the purification of protected monosaccharides.[1][2]
-
Chiral Columns: For analytical-scale separation or challenging preparative separations, a chiral stationary phase (e.g., Chiralpak) can be highly effective at resolving both anomers and enantiomers.[1][3]
-
-
Optimize the Mobile Phase: Systematically screen different solvent systems. For normal-phase chromatography, combinations of ethyl acetate/hexane or dichloromethane/methanol are common starting points.[4] For reversed-phase, acetonitrile/water and methanol/water are typical.[1] A methanol/water mixture is a good starting point for phenyl-based columns.[1]
-
Employ High-Resolution Techniques: For purities exceeding 99.5%, standard flash chromatography may not be adequate.[2][5][6] Alternate-pump recycling HPLC (R-HPLC) is a powerful technique that effectively increases the column length, allowing for the separation of very closely eluting compounds.[2]
Caption: Strategies for resolving protected carbohydrate anomers.
Question: My product is streaking or tailing on the silica gel column, leading to broad fractions and poor purity. Why is this happening?
Answer: Streaking or tailing can be caused by several factors:
-
On-column Decomposition: Protected carbohydrates, especially those with acid-labile protecting groups (e.g., acetals, trityl ethers), can degrade on the slightly acidic surface of silica gel. This continuous decomposition as the compound travels down the column leads to severe tailing.
-
Solution: Deactivate the silica gel by preparing a slurry with a small amount of a neutralizer like triethylamine (~0.1-1%) in your eluent and then packing the column. Alternatively, use a different stationary phase like alumina or C18.
-
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve, causing streaking.
-
Solution: Ensure your compound is fully dissolved in the loading solvent. Use a stronger, more polar solvent to load the sample (dry loading is often preferred) and begin the elution with a less polar mobile phase.
-
-
Overloading: Applying too much sample to the column can exceed its capacity, leading to broad, tailing peaks.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Category 2: Contamination Issues
Question: My NMR spectrum shows broad, greasy peaks around 0.86 and 1.25 ppm, even after chromatography. How can I remove vacuum grease?
Answer: Grease contamination, often from glassware joints, is a common and frustrating problem. Since grease is non-polar, it often co-elutes with protected carbohydrate products in normal-phase chromatography.
-
Solution 1: Hexane Wash: If your compound is insoluble in hexane, you can dissolve the crude or partially purified product in a minimal amount of a solvent like dichloromethane (DCM) and then add a large volume of cold hexane or pentane. The product should precipitate while the grease remains in the non-polar solvent. Filter to collect your purified compound. For stubborn grease, washing the solid product with hot hexane can be effective, as grease is more soluble at higher temperatures.[7]
-
Solution 2: Methanol Filtration: If your compound is soluble in methanol but grease is not, dissolve your sample in methanol.[7] Pass the solution through a pipette packed with a cotton plug.[7] The grease will be retained by the cotton, and the purified product will be in the filtrate.[7] This may need to be repeated.[7]
Category 3: Crystallization & Product Isolation
Question: I have a pure, protected carbohydrate that appears as a thick oil or glass. How can I induce crystallization?
Answer: Many protected carbohydrates are difficult to crystallize and prefer to form amorphous glasses.[8] This is often due to high conformational flexibility or the presence of residual solvent.
-
High Vacuum & Heat: Ensure all residual solvent is removed by drying under high vacuum for an extended period, sometimes with gentle heating (if the compound is stable).
-
Solvent-Antisolvent System: Dissolve your compound in a small amount of a good solvent (e.g., ethyl acetate, DCM). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, pentane, ether) dropwise until the solution becomes faintly cloudy. Let the sealed vial stand undisturbed. The slow precipitation that occurs can favor crystal growth.
-
Scratching: Use a glass rod or metal spatula to scratch the inside surface of the flask or vial below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have previously obtained a crystal of the compound, add a tiny seed crystal to a supersaturated solution to initiate crystallization.
Data and Protocols
Table 1: Recommended HPLC Column Chemistries for Protected Carbohydrates
| Compound Type | Recommended Stationary Phase | Separation Principle(s) | Typical Mobile Phase | Reference |
| Protected Monosaccharides | Pentafluorophenyl (PFP) | Hydrophobicity, π-π interactions, dipole-dipole | Acetonitrile/Water or Methanol/Water | [1][2] |
| Protected Di-/Trisaccharides | Phenyl Hexyl | Hydrophobicity, π-π interactions | Acetonitrile/Water or Methanol/Water | [1][2] |
| General Protected Sugars | Reversed-Phase C18 / C5 | Hydrophobicity | Acetonitrile/Water | [1] |
| Anomers & Enantiomers | Chiral (e.g., Chiralpak AD-H) | Chiral Recognition | Varies (e.g., Hexane/Ethanol) | [1][3] |
Experimental Protocol: Grease Removal via Hexane/Methanol Precipitation
Objective: To remove non-polar grease contaminants from a purified or semi-purified protected carbohydrate intermediate.
Materials:
-
Contaminated carbohydrate sample (as a solid or oil).
-
Dichloromethane (DCM) or other suitable solvent in which the carbohydrate is highly soluble.
-
Hexane (or pentane), chilled to 0°C.
-
Conical flask or beaker.
-
Stir bar and magnetic stir plate.
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask).
Procedure:
-
Place the contaminated sample into a clean, dry conical flask with a stir bar.
-
Add a minimal volume of DCM to completely dissolve the sample. Aim for a highly concentrated solution.
-
Place the flask on a stir plate and begin gentle stirring.
-
Slowly add cold hexane to the stirring solution. You should begin to see the solution become cloudy as the carbohydrate precipitates.
-
Continue adding hexane until no further precipitation is observed. A typical ratio is 1 part DCM to 10-20 parts hexane.
-
Allow the mixture to stir for an additional 15-30 minutes at room temperature or in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid in the funnel with a small amount of cold hexane to remove any remaining traces of grease.
-
Dry the purified solid under high vacuum to remove all residual solvents.
-
Confirm the absence of grease by acquiring an NMR spectrum of the final product.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography [agris.fao.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
avoiding unwanted byproducts in glycosylation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues related to unwanted byproducts in glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction is incomplete, showing both starting materials and the desired product. What are the initial checks I should perform?
When a glycosylation reaction is incomplete, begin by verifying the quality and purity of your starting materials and reagents. Ensure the glycosyl donor, glycosyl acceptor, and activator are pure and dry, as moisture is a common inhibitor. Additionally, confirm the reaction temperature, as many glycosylation reactions are sensitive to temperature fluctuations.[1]
Q2: I am observing the formation of multiple products, indicating a lack of selectivity. What are the common side reactions?
The presence of multiple products suggests a lack of selectivity or the occurrence of side reactions. Common unwanted byproducts include:
-
Anomerization: Formation of both α and β anomers. The choice of protecting groups, especially at the C-2 position of the donor, can direct the stereochemical outcome.
-
Orthoester Formation: This is a common byproduct, and its formation can be minimized by adjusting reaction conditions. Using a non-participating group at the C-2 position of the glycosyl donor can also prevent this, though it may reduce stereocontrol.[2]
-
Hydrolysis of the Donor: This can occur if there is residual moisture in the reaction.
-
Reaction at Unprotected Hydroxyl Groups: If the acceptor has multiple hydroxyl groups, a robust protecting group strategy is necessary to ensure regioselectivity.[2]
-
Glycal Formation: Elimination reactions can lead to the formation of glycals.[3]
Q3: My glycosyl donor seems to be decomposing under the reaction conditions. What can I do?
Decomposition of the glycosyl donor can be caused by overly harsh reaction conditions, such as high temperatures or a highly acidic activator. Consider the following adjustments:
-
Lower the reaction temperature.
-
Use a milder activator.
-
Perform a control experiment without the acceptor to confirm the donor's stability under the chosen conditions.
Q4: How can I control the stereoselectivity of my glycosylation reaction to favor one anomer?
Controlling stereoselectivity is a significant challenge, especially without a participating group at the C-2 position.[1] Here are some strategies:
-
Neighboring Group Participation: A participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can help control the stereochemistry of the newly formed glycosidic bond.[2]
-
Solvent Choice: The polarity of the solvent is a critical factor. Less polar solvents often lead to better stereoselectivity by favoring an SN2-like mechanism.[4] Dichloromethane is a common choice for stereoselective reactions.[4]
-
Temperature Control: Conducting reactions at a single, controlled low temperature can enhance stereoselectivity by favoring a more SN2-like mechanism.[1][4] Gradual temperature increases should be avoided.[4]
-
Counterions and Additives: Counterions play a fundamental role in determining reaction rate and selectivity.[4]
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A stepwise workflow for troubleshooting low glycosylation yield.
Quantitative Data Summary
The efficiency of a glycosylation reaction can be highly dependent on the solvent system used. The following table summarizes the effect of different solvents on the yield and selectivity of an azidophenylselenylation (APS) reaction of tri-O-acetyl-glucal.
| Entry | Solvent | Time (h) | Conversion (%) | Combined Yield (%) of Products (7 & 8) | Ratio (7:8) |
| 1 | Benzene | 48 | 100 | 78 | 1:1 |
| 2 | Benzene (diluted) | 72 | 80 | 62 | 1:1.2 |
| 3 | EtCN | 48 | 100 | 85 | 1:1.5 |
| 4 | Benzene/Heptane (1:1) | 72 | 90 | 75 | 1:1.3 |
| 5 | Benzene/EtCN/Heptane (1:1:1) | 48 | 100 | 88 | 1:1.6 |
Data adapted from a study on the optimization of azidophenylselenylation of glycals. The table illustrates how solvent choice impacts reaction time, conversion, yield, and diastereomeric ratio.[5]
Key Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
A crucial step in troubleshooting is to effectively monitor the progress of the reaction.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Apply small spots of the reaction mixture, along with co-spots of the starting donor and acceptor, onto the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal solvent system will depend on the polarity of your compounds.
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium molybdate).
-
Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials. The appearance of a new spot and the disappearance of the starting materials indicate product formation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For a more detailed analysis of product distribution and yield, HPLC is a powerful tool.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent. Filter the sample before injection.
-
Column and Mobile Phase: Select an appropriate HPLC column (e.g., C18 for reverse-phase) and a mobile phase system. A common system for glycosylated compounds is a gradient of water (containing 0.1% formic acid) and acetonitrile.[6]
-
Method Parameters:
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the components in the mixture. This information can be used to assess the reaction's completeness and the anomeric ratio of the product.
Logical Relationship of Key Reaction Parameters
The outcome of a glycosylation reaction is a delicate balance of several interconnected factors. Understanding these relationships is key to minimizing byproducts.
Caption: Interplay of factors affecting glycosylation reaction outcomes.
References
Technical Support Center: Optimization of Protecting Group Strategy for Polyhydroxylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for polyhydroxylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a protecting group for a polyhydroxylated compound?
A1: The selection of a suitable protecting group is paramount for the successful synthesis of complex polyhydroxylated molecules. Key factors include:
-
Orthogonality: This is a crucial concept that allows for the selective removal of one protecting group in the presence of others.[1][2][3] An orthogonal strategy enables sequential modifications at different positions of the molecule.[1][2][3]
-
Stability: The protecting group must be stable under the reaction conditions planned for subsequent steps.[2]
-
Ease of Introduction and Removal: Both protection and deprotection steps should proceed in high yields with readily available and cost-effective reagents.[2]
-
Impact on Reactivity: Protecting groups can influence the reactivity of the substrate. For instance, electron-withdrawing groups like acyl esters can deactivate a glycosyl donor.
-
Steric Hindrance: The size of the protecting group can be leveraged for selective protection of less sterically hindered hydroxyl groups, such as primary alcohols.[4]
Q2: What is an orthogonal protecting group strategy and why is it important for polyols?
A2: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[1][2][3] For example, an acid-labile group (like a silyl ether) can be selectively cleaved in the presence of a group that is removed by hydrogenolysis (like a benzyl ether).[5][6] This is particularly vital for polyhydroxylated compounds like carbohydrates and inositols, as it allows for the precise, stepwise manipulation of specific hydroxyl groups, which is essential for the synthesis of complex structures.[1][2]
Q3: How can I selectively protect one primary alcohol in the presence of multiple secondary alcohols?
A3: Selective protection of a primary hydroxyl group is often achievable due to its lower steric hindrance.[4] Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), or trityl (Tr), are commonly used for this purpose as they react preferentially at the more accessible primary position.[4]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Protection Reaction
Q: My silylation reaction to protect a diol is giving a low yield of the desired monosilylated product. What could be the cause and how can I improve it?
A: Low yields in monosilylation of diols can stem from several factors, including the formation of the disilylated byproduct and slow reaction rates. Here are some troubleshooting steps:
-
Optimize Reagent Stoichiometry: Carefully controlling the equivalents of the silylating agent is crucial. Using a slight excess may lead to the disilylated product, while too little will result in incomplete conversion. For instance, in the selective silylation of (Z)-1,5-syn-ene-diols, the equivalents of TES-Cl were found to influence the ratio of mono- to di-silylated products.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the less hindered hydroxyl group. For some substrates, reactions are best performed at low temperatures (e.g., -78 °C).
-
Choice of Silylating Agent and Base: More reactive silylating agents, like triethylsilyl chloride (TES-Cl), may allow for reactions to proceed at lower temperatures, improving selectivity. The choice of base is also important; for example, imidazole is commonly used with silyl chlorides in DMF.[7]
-
Solvent Effects: The solvent can influence reaction rates and selectivity. Dichloromethane can be an alternative to DMF, simplifying purification.[7]
Issue 2: Unexpected Side Products During Deprotection
Q: I am observing unexpected side products after the acidic deprotection of a tert-butyl protecting group. What are these and how can I prevent them?
A: The formation of unexpected side products during the acid-catalyzed removal of tert-butyl groups is often due to the alkylation of nucleophilic functional groups by the stable tert-butyl cation generated during the cleavage.[8]
-
Symptoms: HPLC or LC-MS analysis may show peaks with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[8]
-
Cause: Nucleophilic residues, such as tryptophan, methionine, or tyrosine in peptides, can be alkylated by the tert-butyl cation.[8]
-
Solution: Use of Scavengers: Adding a scavenger to the reaction mixture can trap the carbocations as they are formed. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): Effective at reducing the carbocation.
-
Thioanisole or 1,2-ethanedithiol (EDT): Trap carbocations through electrophilic aromatic substitution or by forming stable thioethers.
-
Water: Can act as a scavenger but may not be sufficient for highly sensitive substrates.
-
Q: During the deprotection of my polyhydroxylated compound, I suspect a protecting group has migrated. Is this possible and how can I confirm and avoid it?
A: Yes, protecting group migration is a known issue in carbohydrate and polyol chemistry, particularly with acyl, silyl, and acetal groups.[9][10][11]
-
Confirmation: The most definitive way to confirm migration is through 2D NMR techniques (like HMBC and NOESY) to establish the connectivity and spatial relationships in the unexpected product.
-
Common Migrations and Avoidance Strategies:
-
Acyl Migration: Acyl groups can migrate between adjacent hydroxyl groups, especially under basic or acidic conditions. To minimize this, use milder deprotection conditions or choose a more robust protecting group.
-
Silyl Migration: Silyl groups can also migrate. The stability of silyl ethers to migration is generally TIPS > TBDPS > TBDMS > TES > TMS. Using a bulkier silyl group can reduce the likelihood of migration.
-
Acetal Migration: Benzylidene acetals, for example, can migrate. The choice of reaction conditions (acid catalyst, temperature) is critical to control their formation and prevent unwanted rearrangements.
-
Issue 3: Incomplete Deprotection
Q: I am having trouble completely removing an acetonide protecting group from a carbohydrate derivative. What conditions can I try?
A: Incomplete deprotection of acetonides can be due to steric hindrance or the use of conditions that are too mild.
-
Stronger Acidic Conditions: While mild acid is typically used, you may need to increase the acid concentration or switch to a stronger acid. However, be cautious as this can affect other acid-labile groups.
-
Alternative Catalysts: Silica-supported polyphosphoric acid (PPA-SiO2) has been reported as an efficient catalyst for the selective cleavage of primary acetonides in carbohydrate substrates, often achieving good to excellent yields within 30 minutes.[12]
-
Lewis Acids: Lewis acids such as ZrCl4 can also promote acetonide cleavage.[13]
-
Electrochemical Methods: For acid-sensitive substrates, electrochemical deprotection under neutral conditions offers a mild alternative.[14]
Quantitative Data Summary
Table 1: Comparison of Yields for Selective Silylation of 1,2-Diols
| Substrate | Silylating Agent | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |
| Hexane-1,2-diol | TESCl | Chiral catalyst 4a, DIPEA | 40 | 95:5 |
| 3,3-Dimethyl-1,2-butanediol | TESCl | Chiral catalyst 4a, DIPEA | ≥40 | >95:5 |
| Styrene glycol | TESCl | Chiral catalyst 4a, DIPEA | 43 | 97:3 |
| 1,2-dodecanediol | TBDMSCl | Chiral catalyst 4a, DIPEA, t-BuOH | 41 | 96:4 |
Data compiled from studies on kinetic resolution of 1,2-diols.[15]
Table 2: Yields for Selective Acetonide Cleavage in Carbohydrate Derivatives using PPA-SiO2
| Substrate | Time (min) | Yield (%) |
| 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 30 | 85 |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 30 | 82 |
| 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | 45 | 80 |
| 3-O-allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 45 | 88 |
Reactions were carried out in acetonitrile at 55 °C.[12]
Experimental Protocols
Protocol 1: Acetonide Protection of a Diol (e.g., in myo-Inositol)
This protocol describes the formation of a di-O-isopropylidene derivative of myo-inositol.
Materials:
-
myo-Inositol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Silica gel for chromatography
Procedure:
-
Suspend myo-inositol (1 equivalent) in anhydrous DMF.
-
Add 2,2-dimethoxypropane (excess, e.g., 5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature or gently heat until a clear solution is obtained. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the desired di-O-isopropylidene-myo-inositol.[1]
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This protocol details the removal of benzyl ethers from a perbenzylated glucopyranose.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 g) in methanol (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Seal the flask and purge the system with an inert gas.
-
Introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected glucose.[16]
Visual Logic and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetonides [organic-chemistry.org]
- 14. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Glycosyl Donors: Evaluating 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol and its Class in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the selection of an appropriate glycosyl donor is a pivotal decision that dictates the success of oligosaccharide synthesis. This guide provides a comparative analysis of glycosyl donors, with a special focus on the class of 3-deoxy-glycosyl donors, contextualized through the specific molecule 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. While this specific compound is commercially available as a biochemical reagent for glycobiology research, a comprehensive review of the scientific literature reveals a notable absence of its documented use as a glycosyl donor in synthetic carbohydrate chemistry.
Therefore, this guide will first address the general characteristics and challenges associated with 3-deoxy-glycosyl donors. Subsequently, a detailed comparison will be made with three of the most prevalent classes of glycosyl donors: thioglycosides, glycosyl trichloroacetimidates, and glycosyl halides. This objective comparison, supported by experimental data and detailed protocols, aims to provide researchers with the necessary insights to make informed decisions in the design and execution of their glycosylation strategies.
The Challenge of 3-Deoxy-Glycosyl Donors
The primary challenge in utilizing 3-deoxy-glycosyl donors, including hypothetically this compound, lies in achieving stereocontrol during the glycosylation reaction. The absence of a hydroxyl group at the C-2 or C-3 position precludes the use of a neighboring participating group, which is a common and effective strategy to direct the stereochemical outcome of the glycosidic bond formation. In donors with a participating group at C-2 (e.g., an acetate or benzoate), the formation of a transient dioxolenium ion shields one face of the anomeric center, leading to the preferential formation of the 1,2-trans-glycoside.
Without such a directing group, the glycosylation of 3-deoxy donors often proceeds through a less controlled mechanism, which can result in a mixture of α and β anomers. The stereochemical outcome is then influenced by a complex interplay of factors including the nature of the leaving group, the promoter, the solvent, and the temperature. While achieving high stereoselectivity is challenging, it is not impossible, and various strategies have been developed to control the anomeric outcome in the synthesis of 2- and 3-deoxy glycosides.
Comparative Analysis of Common Glycosyl Donors
To provide a practical framework for comparison, we will evaluate the performance of thioglycosides, glycosyl trichloroacetimidates, and glycosyl halides. These donors are widely used in oligosaccharide synthesis due to their reliability, versatility, and the extensive body of literature detailing their reactivity and applications.
Data Presentation: Performance of Common Glycosyl Donors
The following table summarizes the typical performance of these three major classes of glycosyl donors in terms of reactivity, yield, and stereoselectivity. It is important to note that the specific outcomes are highly dependent on the substrate, protecting groups, and reaction conditions.
| Glycosyl Donor Class | Representative Donor Example | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | 85-95 | Variable |
| Glycosyl Trichloroacetimidate | 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidate | Cyclohexanol | TMSOTf (cat.) | CH₂Cl₂ | 90-98 | β-selective |
| Glycosyl Halide | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | 70-85 | β-selective |
Experimental Protocols
Detailed methodologies for the activation of each class of glycosyl donor are provided below. These protocols represent general procedures that may require optimization for specific substrates.
Protocol 1: Glycosylation using a Thioglycoside Donor
This protocol describes a general procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Thioglycoside donor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
To a solution of the glycosyl acceptor and the thioglycoside donor in anhydrous CH₂Cl₂ under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS to the suspension.
-
Add a solution of TfOH in CH₂Cl₂ dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Filter the mixture through celite, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol outlines the activation of a glycosyl trichloroacetimidate donor using a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Glycosyl trichloroacetimidate donor (1.1 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
Dissolve the glycosyl acceptor and the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂ in the presence of activated 4 Å molecular sieves under an argon atmosphere.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add TMSOTf dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and then filter through celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Glycosylation using a Glycosyl Halide Donor (Koenigs-Knorr Reaction)
This protocol describes the classic Koenigs-Knorr glycosylation using a glycosyl bromide and a silver salt promoter.
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Glycosyl bromide donor (1.2 equiv)
-
Silver carbonate (Ag₂CO₃) or Silver trifluoromethanesulfonate (AgOTf) (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
A solution of the glycosyl acceptor in anhydrous CH₂Cl₂ is stirred with activated 4 Å molecular sieves under an argon atmosphere at room temperature for 30 minutes.
-
Add the silver salt promoter to the mixture.
-
Add a solution of the glycosyl bromide donor in anhydrous CH₂Cl₂ dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a chemical glycosylation reaction, applicable to all the donor types discussed.
Caption: A general workflow for a chemical glycosylation reaction.
Signaling Pathways and Reaction Mechanisms
The stereochemical outcome of a glycosylation reaction is intricately linked to the reaction mechanism. The following diagram illustrates the potential pathways for a glycosylation reaction in the absence of a C-2 participating group, which is relevant for 3-deoxy-glycosyl donors.
Caption: Potential glycosylation pathways for donors lacking a C-2 participating group.
A Comparative Guide to the Structural Validation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrate derivatives is a cornerstone of glycobiology and medicinal chemistry. For molecules such as 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, a synthetic intermediate in the preparation of sugar nucleotides, unambiguous structural validation is paramount. While various analytical techniques contribute to characterization, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as the most powerful method for detailed structural and stereochemical assignment in solution.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shifts for 1,5-anhydro-D-glucitol derivatives and benzylidene acetals in carbohydrate systems.
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1a | 3.55 | dd | 11.5, 5.0 |
| H-1e | 4.10 | dd | 11.5, 2.0 |
| H-2 | 3.80 | m | - |
| H-3a | 1.85 | ddd | 12.5, 11.5, 5.0 |
| H-3e | 2.30 | dt | 12.5, 4.5 |
| H-4 | 3.95 | t | 9.5 |
| H-5 | 3.65 | ddd | 10.0, 9.5, 4.5 |
| H-6a | 3.75 | t | 10.0 |
| H-6e | 4.30 | dd | 10.0, 4.5 |
| Ph-CH | 5.50 | s | - |
| Ph-H | 7.35-7.50 | m | - |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 69.5 |
| C-2 | 70.0 |
| C-3 | 35.0 |
| C-4 | 78.0 |
| C-5 | 68.0 |
| C-6 | 69.0 |
| Ph-CH | 101.5 |
| Ph-C (ipso) | 137.5 |
| Ph-C (ortho) | 126.5 |
| Ph-C (meta) | 129.0 |
| Ph-C (para) | 128.0 |
Experimental Protocols for 2D NMR Analysis
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are standard for the structural elucidation of organic molecules.
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 2-4 per increment
-
Relaxation Delay: 1.5 s
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
¹H Spectral Width (F2): 12 ppm
-
¹³C Spectral Width (F1): 160 ppm
-
Data Points: 1024 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
¹H Spectral Width (F2): 12 ppm
-
¹³C Spectral Width (F1): 200 ppm
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 16-32 per increment
-
Relaxation Delay: 2.0 s
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
Comparative Analysis of 2D NMR Data for Structural Validation
The combination of COSY, HSQC, and HMBC spectra provides a comprehensive and unambiguous validation of the proposed structure of this compound.
COSY Analysis: Mapping the Proton Spin Systems
The COSY spectrum would reveal the proton-proton connectivities within the glucitol ring. Key expected correlations include:
-
H-1a and H-1e with H-2.
-
H-2 with H-1a, H-1e, H-3a, and H-3e.
-
H-3a and H-3e with H-2 and H-4.
-
H-4 with H-3a, H-3e, and H-5.
-
H-5 with H-4, H-6a, and H-6e.
-
H-6a with H-6e and H-5.
These correlations would confirm the connectivity from C-1 through C-6. The absence of a COSY correlation between H-2 and a proton at C-3 would be indicative of the deoxy nature at the 3-position.
HSQC Analysis: Direct Carbon-Proton Assignments
The HSQC spectrum allows for the direct assignment of each protonated carbon by correlating the proton and carbon chemical shifts. This experiment would confirm:
-
The attachment of H-1a/H-1e to C-1.
-
The attachment of H-2 to C-2.
-
The attachment of H-3a/H-3e to C-3.
-
The attachment of H-4 to C-4.
-
The attachment of H-5 to C-5.
-
The attachment of H-6a/H-6e to C-6.
-
The attachment of the benzylic proton to the benzylic carbon (Ph-CH).
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is crucial for confirming the overall structure by identifying long-range (2-3 bond) correlations. Key expected correlations for validating the benzylidene group and the ring structure include:
-
The benzylic proton (Ph-CH) to C-4 and C-6, confirming the 4,6-O-benzylidene protecting group.
-
H-1a and H-1e to C-2 and C-5, confirming the 1,5-anhydro bridge.
-
H-4 to C-3, C-5, and C-6.
-
H-6a and H-6e to C-4 and C-5.
-
The aromatic protons to the aromatic carbons and the benzylic carbon.
The collective data from these three experiments provides a robust and internally consistent validation of the proposed structure.
Mandatory Visualizations
Caption: Workflow for 2D NMR-based structural validation.
Alternative Methodologies and Comparison
While 2D NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary or confirmatory information.
-
X-ray Crystallography: Provides the definitive solid-state structure. However, it requires a suitable single crystal, which can be challenging to obtain. In contrast, NMR is performed in solution, which is often more biologically relevant.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the elemental composition and molecular weight. Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the structure, but it does not provide the detailed connectivity and stereochemical information that NMR does.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups (e.g., O-H, C-O, aromatic C-H), but it does not provide information about the carbon skeleton or stereochemistry.
In comparison, 2D NMR offers an unparalleled level of detail for structural analysis in solution, making it the most powerful and comprehensive single technique for this purpose. The combination of COSY, HSQC, and HMBC experiments allows for a complete and unambiguous assignment of the molecular structure, which is essential for the intended audience of researchers and drug development professionals.
comparative analysis of analytical methods for carbohydrates
A Comprehensive Guide to Analytical Methods for Carbohydrate Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of carbohydrates is paramount. This guide provides a comparative analysis of key analytical methods, offering insights into their principles, performance, and applications. Experimental data is summarized for objective comparison, and detailed methodologies for key experiments are provided.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for carbohydrates depends on the specific research question, the nature of the carbohydrate, and the desired level of detail. The following table summarizes the key performance characteristics of major analytical techniques.
| Analytical Method | Principle | Analytes | Sample Preparation | Throughput | Sensitivity | Quantitative Accuracy | Structural Information |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, charge, or size.[1][2] | Monosaccharides, disaccharides, oligosaccharides, polysaccharides.[1][2][3] | Hydrolysis (for polymers), derivatization (optional but common for UV/fluorescence detection).[1][2] | High | Moderate to High (detector dependent).[2] | High | Limited (retention time) |
| Gas Chromatography (GC) | Separation of volatile compounds.[4][5] | Monosaccharides.[4][6] | Hydrolysis and derivatization to volatile forms are necessary.[4][5][7] | Moderate | High | High | Good for linkage analysis (when coupled with MS).[4] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules.[8][9] | All types of carbohydrates. | Minimal for direct infusion, but often coupled with LC or GC for complex mixtures.[8][9] | High | Very High.[9][10] | Good to High | Excellent for composition, sequencing, and linkage analysis.[8][9][11] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field.[12][13] | Charged and derivatized neutral carbohydrates, glycans.[12][13][14] | Derivatization for neutral sugars to introduce a charge or chromophore.[14] | High | High.[12] | High | Good for isomer separation.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei.[15] | All types of carbohydrates. | Minimal, non-destructive.[15] | Low | Low | High | Unparalleled for complete 3D structure elucidation.[15][16] |
| Colorimetric/Enzymatic Assays | Specific chemical reactions or enzymatic conversions leading to a measurable color change or product.[17][18] | Total carbohydrates or specific sugars.[17][19] | Minimal, but hydrolysis may be needed for total sugar determination.[17] | Very High | Low to Moderate | Moderate | None |
Experimental Protocols
Monosaccharide Composition Analysis using HPLC with Pre-column Derivatization
This method is widely used for the quantitative analysis of monosaccharides released from polysaccharides or glycoproteins.
a. Hydrolysis:
-
Weigh 1-5 mg of the dried carbohydrate sample into a screw-cap tube.
-
Add 1 mL of 2M trifluoroacetic acid (TFA).
-
Heat the sealed tube at 121°C for 2 hours.
-
Cool the tube to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the hydrolyzed monosaccharides in a known volume of deionized water.
b. PMP Derivatization:
-
To 50 µL of the hydrolyzed sample or standard solution, add 50 µL of 0.3 M NaOH and 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 50 µL of 0.3 M HCl.
-
Add 1 mL of ethyl acetate to extract the excess PMP reagent. Vortex and centrifuge.
-
Discard the upper organic layer. Repeat the extraction two more times.
-
Filter the aqueous layer through a 0.22 µm filter before HPLC analysis.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 245 nm.[20]
-
Quantification: Based on the peak areas of the PMP-labeled monosaccharide standards.
N-Glycan Profiling by UHPLC-FLR-MS
This protocol outlines the analysis of N-linked glycans released from glycoproteins, a critical analysis in biopharmaceutical development.
a. Glycan Release:
-
Denature 100 µg of glycoprotein in a denaturing buffer (e.g., containing SDS and β-mercaptoethanol) by heating at 95°C for 5 minutes.
-
Add a non-ionic surfactant (e.g., Triton X-100) to sequester the SDS.
-
Add PNGase F enzyme and incubate at 37°C for 16-18 hours to release the N-glycans.
b. Fluorescent Labeling:
-
The released glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), through reductive amination.
-
Dry the released glycan sample.
-
Add the 2-AB labeling solution (2-AB and sodium cyanoborohydride in a DMSO/acetic acid mixture).
-
Incubate at 65°C for 2 hours.
c. Labeled Glycan Cleanup:
-
Remove excess label and other impurities using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate or spin column.
d. UHPLC-FLR-MS Conditions:
-
Column: HILIC column (e.g., amide-based, 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4).
-
Flow Rate: 0.4 mL/min.
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 420 nm) coupled in-line with a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Glycans are identified based on their retention times relative to a dextran ladder standard and their accurate mass-to-charge ratio from the MS data.
Visualizations
Experimental Workflow for Monosaccharide Analysis
Caption: Workflow for monosaccharide analysis by HPLC with PMP derivatization.
Logical Relationship of Carbohydrate Analysis Techniques
Caption: Interrelationship of major carbohydrate analysis techniques and their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glycospectra-analytics.com [glycospectra-analytics.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 11. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis-mass spectrometry of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 18. foodtestingindia.com [foodtestingindia.com]
- 19. aquaculture.ugent.be [aquaculture.ugent.be]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 3-Deoxy-D-Glucitol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-deoxy-D-glucitol and its analogs. Due to the limited availability of direct research on 3-deoxy-D-glucitol, this guide draws comparisons from studies on closely related deoxy sugar alcohols and their derivatives. The primary focus of existing research has been on the inhibition of glycosidase enzymes and potential applications as antifungal or antimetabolite agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate further research and drug development.
I. Comparative Biological Activity
The biological activities of deoxy-D-glucitol analogs vary significantly depending on the position of the deoxy group and the presence of other modifications. The primary reported activities include enzyme inhibition and antifungal effects.
Enzyme Inhibition
Deoxy-D-glucitol analogs have been investigated as inhibitors of various enzymes, particularly glycosidases and dehydrogenases.
Table 1: Comparative Inhibition of Glycosidases and Dehydrogenases by Deoxy-D-Glucitol Analogs
| Compound | Target Enzyme | Species/Source | Inhibition Data (Ki / IC50) | Reference |
| 1-Deoxy-D-glucitol | Glucitol Dehydrogenase | Sheep Liver | Km = 53 mM | [1] |
| 1-Deoxymannitol | Glucitol Dehydrogenase | Sheep Liver | Km = 89 mM | [1] |
| 1-Amino-1-deoxy-D-glucitol derivatives | N-acetyl-β-D-hexosaminidase | Trichomonas vaginalis | Competitive inhibitors | [2] |
| 3,6-dideoxy-galacto-cyclophellitol | GBA1, GBA3 | Human | High affinity for GBA1 and GBA3 | [3] |
| 4-deoxy-cyclophellitol | GBA1 | Human | Drastically lower affinity than parent compound | [3] |
| 2,4-dideoxy-cyclophellitol | GBA2, GBA3 | Human | Preferential inhibition over GBA1 | [3] |
Note: Data for 3-deoxy-D-glucitol is not available in the reviewed literature.
Antifungal Activity
Several deoxy-D-glucitol analogs have demonstrated antifungal properties.
Table 2: Antifungal Activity of Deoxy-D-Glucitol Analogs
| Compound | Fungal Species | Activity (MIC) | Reference |
| 1-Deoxy-D-glucitol | Aspergillus parasiticus | Antifungal properties reported | [4] |
| 2-Amino-2-deoxy-D-glucitol-6-phosphate (ADGP) Dimethyl Ester | Pathogenic Fungi | 0.3 mg/mL | [5] |
| N-Alkyl derivatives of 2-amino-2-deoxy-D-glucitol-6P | Human Pathogenic Fungi | 0.08 - 0.625 mg/mL | |
| 6-Sulfo-6-deoxy-D-glucosaminitol (ADGS) | Bacteria and Yeasts | 0.125–2.0 mg/mL | [6] |
II. Potential Signaling Pathway Interactions
While direct evidence for the effect of 3-deoxy-D-glucitol on signaling pathways is scarce, the closely related molecule, 3-deoxy-D-glucose (3-DG), has been shown to significantly impair insulin signaling.[7][8] It is plausible that 3-deoxy-D-glucitol could have related, albeit likely less potent, effects. The proposed mechanism for 3-DG involves the inhibition of key components of the insulin signaling cascade, leading to insulin resistance.
III. Experimental Protocols
A. α-Glucosidase Inhibition Assay
This protocol is adapted from standard methods for determining the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (3-deoxy-D-glucitol or its analogs)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
B. Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cell viability.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
IV. Conclusion
The available data suggests that deoxy-D-glucitol analogs are a promising class of compounds with potential therapeutic applications, particularly as enzyme inhibitors and antifungal agents. However, the biological activity of 3-deoxy-D-glucitol itself remains largely unexplored. Further research, including direct comparative studies with its analogs, is necessary to fully elucidate its biological functions and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.
References
- 1. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of ureido and thioureido derivatives of 2-amino-2-deoxy-D-glucose and related aminoalcohols as N-acetyl-beta-D-hexosaminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate: a new type of D-glucosamine-6-phosphate synthase inhibitors with antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Deoxyglucosone induces insulin resistance by impairing insulin signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Diol Protecting Groups: A Comparative Stability Analysis
For researchers, scientists, and professionals in drug development, the selective protection and deprotection of diol functionalities are critical steps in the synthesis of complex molecules. The stability of the chosen protecting group under various reaction conditions is a key determinant of the success of a synthetic strategy. This guide provides an objective comparison of the stability of common diol protecting groups, supported by experimental data, to aid in the selection of the most appropriate group for a given synthetic challenge.
The ideal protecting group should be easy to introduce and remove, stable to a range of reaction conditions, and should not interfere with desired transformations. This guide focuses on the stability of three major classes of diol protecting groups: acetals (including acetonides and benzylidene acetals), silyl ethers, and carbonates, under acidic, basic, oxidative, and reductive conditions.
Comparative Stability of Diol Protecting Groups
The choice of a protecting group is dictated by the specific chemical environment it needs to withstand. The following tables summarize the stability of common diol protecting groups under various conditions. It is important to note that stability is often substrate-dependent and the data presented here should be considered as a general guide.
Stability Under Acidic Conditions
Acetals and silyl ethers are the most common acid-labile protecting groups for diols. Their stability is highly dependent on the steric hindrance around the protected hydroxyl groups and the specific structure of the protecting group itself.
| Protecting Group | Reagent/Conditions | Stability (Relative Rate of Cleavage) | Observations |
| Acetals | |||
| Acetonide | 80% Acetic Acid | Moderate | Generally less stable than benzylidene acetals. |
| Benzylidene Acetal | 80% Acetic Acid | More Stable | Increased stability due to the phenyl group. |
| p-Methoxybenzylidene (PMB) Acetal | Mild Acid (e.g., CSA in MeOH) | Less Stable than Benzylidene | The electron-donating PMB group facilitates cleavage. |
| Silyl Ethers | |||
| Trimethylsilyl (TMS) | Mild Acid (e.g., AcOH in THF/H₂O) | 1 (Reference) | Very labile, often cleaved during workup or chromatography on silica gel.[1] |
| Triethylsilyl (TES) | Mild Acid | 64 | Significantly more stable than TMS.[1][2] |
| tert-Butyldimethylsilyl (TBDMS) | Stronger Acid (e.g., TFA in CH₂Cl₂) | 20,000 | A robust and widely used protecting group.[1][2] |
| Triisopropylsilyl (TIPS) | Strong Acid | 700,000 | Very stable due to high steric hindrance.[1][2] |
| tert-Butyldiphenylsilyl (TBDPS) | Strong Acid | 5,000,000 | The most stable among common silyl ethers under acidic conditions.[1][2] |
Stability Under Basic Conditions
Acetals are generally stable to a wide range of basic conditions, making them orthogonal to many base-labile protecting groups. Silyl ethers exhibit variable stability in basic media, while carbonates are specifically designed to be cleaved under basic conditions.
| Protecting Group | Reagent/Conditions | Stability | Observations |
| Acetals | |||
| Acetonide | Strong Bases (e.g., NaH, LDA) | Stable | Generally stable to most basic conditions.[3] |
| Benzylidene Acetal | Strong Bases (e.g., NaH, LDA) | Stable | Highly stable under basic and nucleophilic conditions.[3] |
| Silyl Ethers | |||
| Trimethylsilyl (TMS) | Mild Base (e.g., K₂CO₃ in MeOH) | Labile | Can be cleaved with mild bases.[1] |
| Triethylsilyl (TES) | Mild to Strong Base | Moderately Stable | More stable than TMS but can be cleaved with stronger bases.[1] |
| tert-Butyldimethylsilyl (TBDMS) | Strong Base | Stable | Generally stable to common basic conditions. |
| Triisopropylsilyl (TIPS) | Strong Base | Very Stable | Highly resistant to basic cleavage.[1] |
| tert-Butyldiphenylsilyl (TBDPS) | Strong Base | Stable | Similar stability to TBDMS in basic media.[1] |
| Carbonates | |||
| Cyclic Carbonate | Base (e.g., K₂CO₃ in MeOH) | Labile | Designed for cleavage under basic conditions.[3] |
Stability Under Oxidative and Reductive Conditions
The stability of diol protecting groups under oxidative and reductive conditions is crucial when performing transformations on other parts of the molecule.
| Protecting Group | Oxidative Conditions | Reductive Conditions |
| Acetonide | Generally stable to many oxidizing agents. | Stable to catalytic hydrogenation and dissolving metal reductions. |
| Benzylidene Acetal | Stable to many common oxidants. Can be cleaved by strong oxidants like KMnO₄.[4] | Can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions (e.g., Na/NH₃). Regioselective reductive cleavage is also possible.[3] |
| Silyl Ethers | Generally stable, but can be sensitive to some strong oxidizing agents. | Stable to a wide range of reducing agents, including catalytic hydrogenation and hydride reagents. |
| Cyclic Carbonate | Generally stable. | Stable to catalytic hydrogenation and hydride reagents. |
Experimental Protocols
Accurate assessment of protecting group stability requires standardized and reproducible experimental protocols. The following are representative methods for evaluating the stability of diol protecting groups.
Protocol 1: General Procedure for Assessing Acid/Base Stability
This protocol can be adapted to test the stability of various diol protecting groups against specific acidic or basic reagents.
1. Substrate Preparation:
-
Synthesize a simple diol substrate and protect it with the desired protecting group (e.g., acetonide, benzylidene acetal, TBDMS ether).
-
Purify the protected diol to >98% purity as determined by NMR and HPLC.
2. Stability Assay:
-
Prepare stock solutions of the protected diol and the cleavage reagent (e.g., 1 M HCl in THF, 1 M NaOH in MeOH).
-
In a series of vials, mix the protected diol solution with the cleavage reagent solution at a defined temperature (e.g., 25 °C).
-
At specific time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), quench the reaction in one of the vials by neutralizing the acid or base.
3. Analysis:
-
Analyze the quenched reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
-
For HPLC analysis, monitor the disappearance of the starting material and the appearance of the deprotected diol. Calculate the percentage of cleavage at each time point by comparing the peak areas.
-
For qNMR analysis, use an internal standard to determine the concentration of the protected and deprotected species over time.
Protocol 2: HPLC Method for Kinetic Analysis
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% B to 90% B over 15 minutes. - Flow Rate: 1.0 mL/min. - Detection: UV detection at a wavelength where the substrate and/or product have significant absorbance (e.g., 254 nm for aromatic compounds). - Injection Volume: 10 µL. - Data Analysis: Integrate the peak areas of the protected and deprotected diol at each time point. The rate of deprotection can be determined by plotting the natural logarithm of the concentration of the protected diol versus time.
Visualization of Protecting Group Selection Workflow
The selection of an appropriate diol protecting group is a logical process based on the planned synthetic route. The following diagram illustrates a typical decision-making workflow.
References
comparison of different Lewis acids for benzylidene acetal deprotection
For Researchers, Scientists, and Drug Development Professionals
The benzylidene acetal is a widely utilized protecting group for 1,2- and 1,3-diols in organic synthesis, prized for its stability and selective removal under various conditions. Lewis acid-catalyzed deprotection offers a mild and efficient alternative to harsh acidic hydrolysis. This guide provides an objective comparison of the performance of four common Lewis acids—Boron Trifluoride Etherate (BF₃·OEt₂), Ferric Chloride (FeCl₃), Erbium (III) Triflate (Er(OTf)₃), and Tin (IV) Chloride (SnCl₄)—for the cleavage of benzylidene acetals, supported by experimental data.
Performance Comparison of Lewis Acids
The selection of a Lewis acid for benzylidene acetal deprotection is critical and often depends on the substrate's sensitivity, desired reaction conditions, and cost-effectiveness. The following table summarizes the performance of BF₃·OEt₂, FeCl₃, Er(OTf)₃, and SnCl₄ based on reported experimental data.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| BF₃·OEt₂ | 10 | Dichloromethane (DCM) | Room Temp. | Varies | High | Often used with a scavenger like mercaptoacetic acid to facilitate purification. |
| FeCl₃ | 10 | Dichloromethane (DCM) | Room Temp. | Varies | High | A cost-effective and readily available option; can also be used with a scavenger. |
| Er(OTf)₃ | 5.0 | Acetonitrile | Room Temp. | 0.5 - 4 hours | 55 - 95 | A mild and reusable catalyst, aligning with green chemistry principles. Effective in polar aprotic solvents. |
| SnCl₄ | 150 (1.5 equiv.) | Dichloromethane (DCM) | Room Temp. | ~10 minutes | ~95 (Quantitative) | Very rapid deprotection, with a small amount of water having a promoting effect. Stoichiometric amounts are typically required. |
Experimental Protocols
Detailed methodologies for the deprotection of benzylidene acetals using each of the compared Lewis acids are provided below. These protocols are generalized and may require optimization for specific substrates.
General Experimental Workflow
The following diagram illustrates a typical workflow for the Lewis acid-catalyzed deprotection of a benzylidene acetal.
Protocol 1: Deprotection using BF₃·OEt₂ or FeCl₃ with a Scavenger
-
To a solution of the benzylidene acetal-protected substrate in an anhydrous solvent such as dichloromethane, add mercaptoacetic acid as a scavenger.
-
Add the Lewis acid (BF₃·OEt₂ or FeCl₃) (10 mol%) to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Er(OTf)₃
-
Dissolve the benzylidene acetal substrate in acetonitrile.
-
Add Erbium (III) triflate (5.0 mol%) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Protocol 3: Deprotection using SnCl₄
-
To a solution of the carbohydrate substrate containing the benzylidene acetal in dichloromethane (1 mL), add water (1.0 equivalent).
-
Add Tin (IV) chloride (1.5 equivalents) to the mixture.
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Pour the reaction mixture into a cold saturated sodium bicarbonate solution.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel flash chromatography.
Reaction Mechanism
The deprotection of a benzylidene acetal by a Lewis acid proceeds through the coordination of the Lewis acid to one of the oxygen atoms of the acetal. This coordination weakens the carbon-oxygen bond, facilitating its cleavage to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water or another nucleophile present in the reaction mixture leads to the formation of the diol and the corresponding benzaldehyde derivative.
Conclusion
The choice of Lewis acid for the deprotection of benzylidene acetals is a nuanced decision that requires careful consideration of the specific synthetic context. For rapid and high-yielding deprotection where the use of a stoichiometric amount of reagent is acceptable, SnCl₄ is an excellent choice. Er(OTf)₃ stands out as a mild, efficient, and environmentally friendly option, particularly for sensitive substrates. BF₃·OEt₂ and FeCl₃ are robust and cost-effective reagents that are widely applicable, with the use of a scavenger simplifying the purification process. Researchers and drug development professionals are encouraged to consider the data and protocols presented in this guide to select the most appropriate Lewis acid for their specific needs, thereby optimizing their synthetic strategies.
evaluating the efficiency of various deoxygenation methods for sugars
For researchers, scientists, and professionals in drug development, the selective removal of hydroxyl groups from sugars is a critical process in synthesizing novel therapeutics and probing biological pathways. This guide provides an objective comparison of various deoxygenation methods, supported by experimental data, to aid in the selection of the most efficient strategy for specific research needs.
Deoxygenated sugars are integral components of numerous biologically active molecules, including antibiotics and anticancer agents.[1][2] The strategic removal of a hydroxyl group can significantly alter a sugar's biological activity, making deoxygenation a powerful tool in medicinal chemistry and chemical biology. This guide evaluates four prominent deoxygenation methods: the Barton-McCombie reaction, photoredox catalysis, catalytic hydrogenolysis, and electrochemical deoxygenation.
Performance Comparison of Deoxygenation Methods
The efficiency of each deoxygenation method is highly dependent on the substrate and the desired position of deoxygenation. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these methods.
| Method | Substrate Example | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Barton-McCombie | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside-6-O-xanthate | AIBN, Bu₃SnH | Toluene | 110 | 2 | 89 | [3] |
| 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-yl xanthate | AIBN, Bu₃SnH | Toluene | 110 | 2 | 21 | [3] | |
| Photoredox Catalysis | 3,5-Bis(trifluoromethyl)benzoate of a secondary alcohol | --INVALID-LINK--, Hantzsch ester, i-Pr₂NEt | CH₃CN | 80 | - | 80 | [4] |
| D-ribo-1,4-lactone derivative | UV-C light (λmax = 254 nm) | Cyclohexane | RT | 1.25 | 64 | [5] | |
| Catalytic Hydrogenolysis | Sorbitol/Xylitol mixture | ReOₓ-Rh/ZrO₂ | Water | 200 | 7 | ~45 | [1] |
| Glucose/Xyloso mixture | ReOₓ-Rh/ZrO₂ | Water | 200 | 6 | ~45 | [1] | |
| Electrochemical | Dihydroxyacetone | Palladium electrode | Acidic/Neutral electrolyte | RT | - | - | [6] |
Signaling Pathways and Experimental Workflows
The underlying mechanisms and experimental setups for these deoxygenation methods vary significantly. The following diagrams illustrate a generalized workflow for a typical sugar deoxygenation experiment and the radical-mediated mechanism of the Barton-McCombie reaction.
Detailed Experimental Protocols
Barton-McCombie Deoxygenation
This radical-mediated deoxygenation is a widely used method for its reliability and functional group tolerance.[7][8]
Protocol for the deoxygenation of a secondary alcohol derivative:
-
Xanthate Formation: To a solution of the alcohol (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.4 equiv, 1.0 M in THF) dropwise. After stirring for 10 minutes, add carbon disulfide (20.0 equiv) and stir for an additional 1 hour at -45 °C. Cool the mixture back to -78 °C and add methyl iodide (15.0 equiv). Stir for 5 hours at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated. Purify the crude product by silica gel column chromatography to obtain the S-methyl xanthate.[6]
-
Deoxygenation: To a solution of the xanthate (1.0 equiv) in dry toluene, add 2,2'-azobisisobutyronitrile (AIBN, 0.2 equiv) and tri-n-butyltin hydride (n-Bu₃SnH, 2.0 equiv) at room temperature. Heat the reaction mixture at 90 °C for 4 hours. After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the deoxygenated product.[6]
Photoredox-Catalyzed Deoxygenation
This method utilizes visible light to generate radical intermediates under mild conditions.[4]
Protocol for the deoxygenation of a 3,5-bis(trifluoromethyl)benzoate ester:
-
In a vial, combine the benzoate ester (1.0 equiv), --INVALID-LINK-- (1-2 mol%), Hantzsch ester (1.5 equiv), and i-Pr₂NEt (2.0 equiv) in degassed acetonitrile.
-
Irradiate the mixture with a blue LED lamp at 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the deoxygenated product.[4]
Catalytic Hydrogenolysis
This method is particularly useful for the deoxygenation of polyols and is often employed in biomass conversion.[1]
Protocol for the hydrogenolysis of a sugar/polyol mixture:
-
Charge a batch reactor with an aqueous solution of the sugar/polyol mixture and the ReOₓ-Rh/ZrO₂ catalyst.
-
Pressurize the reactor with H₂ to 80 bar.
-
Heat the reaction to 200 °C and stir for the desired time (e.g., 6-7 hours).
-
After cooling and depressurizing, filter the catalyst and analyze the liquid product by HPLC to determine the yield of deoxygenated products.[1]
Electrochemical Deoxygenation
Electrochemical methods offer a reagent-free approach to deoxygenation, although their application to sugars is less developed.[6]
General approach for the electrochemical reduction of a monosaccharide:
-
Set up an electrochemical cell with a palladium working electrode, a platinum counter electrode, and a reference electrode.
-
Use an aqueous electrolyte solution (acidic or neutral).
-
Apply a constant potential or current and monitor the reaction by analyzing aliquots of the electrolyte by HPLC.
-
The product distribution will depend on the applied potential and pH.[6]
Conclusion
The choice of a deoxygenation method for sugars is a critical decision that impacts the efficiency and feasibility of a synthetic route. The Barton-McCombie reaction remains a robust and versatile method, particularly for secondary alcohols. Photoredox catalysis offers a milder alternative with high yields for specific substrates. Catalytic hydrogenolysis is well-suited for the large-scale deoxygenation of polyols, often in the context of biorefineries. While still an emerging area, electrochemical deoxygenation presents a potentially greener approach. By carefully considering the substrate, desired outcome, and available resources, researchers can select the optimal method to advance their research in drug discovery and glycobiology.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Visible light photoredox-catalyzed deoxygenation of alcohols [beilstein-journals.org]
- 5. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective deoxygenation of sugar polyols to α,ω-diols and other oxygen content reduced materials—a new challenge to homogeneous ionic hydrogenation and hydrogenolysis catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Glycosylation Activators for Deoxy Sugars
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-deoxyglycosides, crucial components of many bioactive natural products and therapeutics, presents a significant challenge in carbohydrate chemistry.[1][2][3][4][5][6][7] The absence of a directing group at the C-2 position complicates the control of stereoselectivity at the anomeric center, making the choice of glycosylation activator (promoter) a critical parameter for success.[1][3][5][6][8][9] This guide provides a comparative overview of common activators for the glycosylation of deoxy sugars, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Glycosylation Activators
The efficacy of a glycosylation activator is determined by its ability to promote high yields and, most importantly, to control the stereochemical outcome of the reaction, leading to the desired α- or β-anomer. The following table summarizes the performance of various activators with different deoxy sugar donors and acceptors, compiled from the literature.
| Glycosyl Donor Type | Activator/Promoter System | Acceptor Type | Yield (%) | α:β Ratio | Reference |
| Glycosyl Bromide | Silver Silicate | Various Alcohols | Good to Excellent | Donor/Acceptor Dependent | [10] |
| Glycosyl Halide | Silver Salt (Koenigs-Knorr) | Alcohols | Variable | Dependent on Silver Salt | [1][5] |
| Thioglycoside | N-Iodosuccinimide/TfOH (NIS/TfOH) | Alcohols | Mixture | Predominantly α | [11] |
| Glycal | p-Toluenesulfonic acid (p-TsOH) | Various Alcohols | High | Exclusively α | [11] |
| 2-Azido-2-deoxyglucosyl 1-naphthoate | Gold(I) Catalyst | Various Alcohols | Excellent | Highly Stereoselective (SN2 inversion) | [12][13] |
| Glycal Boronates | Palladium Catalyst | Organohalides | Good | α-selective | [14] |
| 2-Deoxy Sugar Hemiacetal | p-Toluenesulfonic anhydride | Alcohols | Good | Exclusively β | [15] |
| Glycosyl Chloride | Macrocyclic Bis-thiourea | Alcohols | Good | β-selective | [16] |
| ortho-Iodobiphenyl Thioglycoside | Pd-Xantphos | Phenols | Good | Inversion of Configuration | [16] |
| 1-Bromo 2-deoxy sugar | Phenanthrolines/Substituted Pyridines | Alcohols | Good | Stereoselective (double SN2) | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of glycosylation reactions. Below are representative protocols for key activator systems.
General Protocol for Glycosylation using NIS/TfOH with a Thioglycoside Donor
-
Preparation: To a solution of the thioglycoside donor and the alcohol acceptor in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (Argon or Nitrogen), add molecular sieves and stir at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Add N-Iodosuccinimide (NIS) to the mixture.
-
Activation: Slowly add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-deoxyglycoside.[11]
Protocol for Gold-Catalyzed SN2 Glycosylation
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 2-azido-2-deoxyglycosyl donor (e.g., 1-naphthoate leaving group) and the acceptor in an anhydrous solvent.
-
Catalyst Addition: Add the gold catalyst (e.g., a gold(I) complex).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the stereoinverted glycoside product.[12][13]
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups can provide a clearer understanding of the glycosylation process.
Caption: A generalized workflow for a chemical glycosylation reaction.
The stereochemical outcome of deoxyglycosylation is often dictated by the nature of the intermediate species formed upon activation of the glycosyl donor.
Caption: Divergent pathways in deoxyglycosylation leading to different stereoisomers.
The choice of activator can influence whether the reaction proceeds through an SN1-like pathway, involving a planar oxocarbenium ion intermediate that can be attacked from either face, or a more controlled SN2-like pathway that often results in an inversion of stereochemistry at the anomeric center.[5][17] The development of methods that favor one pathway over the other is a key area of research in carbohydrate synthesis.[16][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for 2-Deoxyglycoside Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmable Synthesis of 2-Deoxyglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Anionic Glycosylation Strategy to Form α- or β-Linked 2-Deoxy-<em>O</em>-Glycosides - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Reagent-Controlled SN2-Glycosylation for the Direct Synthesis of β-Linked 2-Deoxy-Sugars [agris.fao.org]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Validation of Enzymatic Assays Using 3-Deoxy Sugar Substrates
For researchers, scientists, and professionals in drug development, the use of substrate analogs is a cornerstone of enzymatic research. Among these, 3-deoxy sugar substrates, particularly 3-deoxy-D-glucose (3-DG), offer a unique tool for probing and inhibiting metabolic pathways. This guide provides an objective comparison of 3-deoxy sugars with other common alternatives, supported by experimental protocols and data presentation frameworks. While extensive research has focused on analogs like 2-deoxy-D-glucose (2-DG), this guide also sheds light on the less characterized but potentially valuable 3-DG.
Comparative Analysis of Glucose Analogs
Glucose analogs are structurally similar to glucose but are modified at key positions, altering their metabolic fate.[1] They are invaluable for studying glucose transport and metabolism. By competitively inhibiting key enzymes, certain analogs can induce cellular effects like cytotoxicity, making them promising therapeutic candidates, especially in oncology.[1]
Mechanism of Action: Glycolysis Inhibition
The primary therapeutic potential of glucose analogs lies in their ability to inhibit glycolysis.[1] Cancer cells, in particular, often display a high rate of glycolysis, a phenomenon known as the Warburg effect, making them highly susceptible to glycolytic inhibitors.[1]
Deoxyglucose analogs, including 2-DG and 3-DG, are transported into the cell via glucose transporters (GLUTs).[2] Inside the cell, the enzyme hexokinase phosphorylates them. The resulting phosphorylated product cannot be further processed by phosphoglucose isomerase, leading to its accumulation.[1][2] This accumulation competitively inhibits hexokinase, effectively blocking the glycolytic pathway, which leads to ATP depletion and can induce apoptosis.[1][2]
While 2-DG is a well-established glycolysis inhibitor, the role of 3-DG as a direct and potent inhibitor is less documented in scientific literature.[1] Research has more frequently focused on 3-DG's involvement in the formation of advanced glycation end-products (AGEs).[1][3]
Data Presentation: Comparison of Glucose Analogs
A direct quantitative comparison of the efficacy between 3-deoxy-D-glucose and 2-deoxy-D-glucose is limited by the scarcity of published studies on 3-deoxy-D-glucose in this context.[1] However, a qualitative comparison highlights their distinct, established roles in research.
| Feature | 3-Deoxy-D-glucose (3-DG) | 2-Deoxy-D-glucose (2-DG) | 3-O-Methyl-D-glucose (3-O-MG) |
| Structural Modification | H replaces OH at C-3[2] | H replaces OH at C-2[1] | Methyl group at C-3 OH[1][3] |
| Metabolic Fate | Phosphorylated by Hexokinase; not further metabolized[2] | Phosphorylated by Hexokinase; not further metabolized[1] | Transported but not significantly phosphorylated[1][3] |
| Primary Mechanism | Competitive inhibitor of glucose metabolism; role in glycation[2][3] | Potent inhibitor of glycolysis via Hexokinase and PGI inhibition[1] | Competes for glucose transport[3] |
| Primary Research Use | Studying advanced glycation end-products (AGEs)[1] | Inducing metabolic stress; anti-cancer research[1] | Measuring glucose transport rates[3] |
Experimental Protocols
The validation of enzymatic assays with 3-deoxy sugars often involves adapting established protocols for other glucose analogs. Researchers must perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific systems.[2]
Protocol 1: Cell Viability Assay for Comparing Glucose Analogs
This protocol assesses the cytotoxic effects of glucose analogs on a cancer cell line.
1. Cell Seeding: a. Culture cancer cells (e.g., HeLa, MCF-7) to approximately 80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in a complete culture medium. c. Adjust cell density to 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. e. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[2]
2. Preparation of Analogs: a. Prepare 1 M stock solutions of 3-deoxy-D-glucose, 2-deoxy-D-glucose, and a negative control (e.g., D-glucose) in sterile PBS and filter-sterilize. b. Prepare a series of 2x working solutions by diluting the stock solutions in a complete culture medium. Final concentrations may range from 1 mM to 50 mM.
3. Cell Treatment: a. Remove the medium from the wells. b. Add 100 µL of the 2x working solutions to the respective wells in triplicate. Include a vehicle-only control. c. The final concentrations will be half of the working solution concentrations.[2]
4. Incubation: a. Incubate the plate for 48 to 72 hours (37°C, 5% CO₂).[2]
5. Cell Viability Assessment (Resazurin Assay): a. Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 1-4 hours at 37°C, protected from light. d. Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.[2] e. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Competitive Glucose Uptake Assay
This protocol measures how effectively a 3-deoxy sugar analog inhibits the uptake of glucose, using a radiolabeled glucose analog as a tracer.
1. Cell Preparation: a. Seed cells in 24-well plates and grow to ~90% confluency. b. Wash cells twice with a warm, glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). c. Starve cells by incubating in the glucose-free buffer for 2-3 hours.[3]
2. Pre-incubation with Inhibitors: a. Prepare solutions of unlabeled 3-deoxy-D-glucose, 2-deoxy-D-glucose (positive control), and D-glucose (negative control) in the glucose-free buffer at various concentrations. b. Add these solutions to the cells and pre-incubate for 30 minutes.[3]
3. Initiate Uptake: a. Prepare an uptake solution containing radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG) at a final concentration of 0.5-1.0 µCi/mL in glucose-free buffer. b. Add the uptake solution to each well and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[3]
4. Terminate Uptake: a. Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
5. Cell Lysis and Measurement: a. Lyse the cells in each well using a lysis buffer (e.g., 0.1% SDS). b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
6. Data Analysis: a. Normalize the radioactivity counts to the protein concentration in each well. b. Calculate the percentage inhibition of radiolabeled glucose uptake for each concentration of the test analog.
Conclusion and Future Directions
While 3-deoxy sugar substrates are valuable tools, particularly in the study of glycation, their characterization as direct enzymatic inhibitors remains an area ripe for exploration. The scarcity of direct comparative data between 3-DG and its more famous counterpart, 2-DG, highlights a clear need for further research.[1] Such studies would be invaluable to the drug development community and could uncover novel therapeutic avenues.[1] By utilizing standardized protocols, such as those outlined here, researchers can generate objective and reproducible data to better elucidate the therapeutic potential of 3-deoxy sugar substrates.
References
A Comparative Analysis of 1,5-Anhydro-D-glucitol Derivatives as α-Glucosidase Inhibitors
For Immediate Release
A recent study has highlighted the potent α-glucosidase inhibitory effects of novel 1,5-anhydro-D-glucitol derivatives isolated from the leaves of Acer ginnala Maxim. These findings position this class of compounds as promising candidates for the development of new therapeutic agents for managing type 2 diabetes. This guide provides a comparative overview of their inhibitory activity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Potent Inhibition Surpassing Standard Drugs
Research published in Phytochemistry details the isolation and bioactivity evaluation of several compounds from Acer ginnala, including two new 1,5-anhydro-D-glucitol derivatives. The study revealed that this group of compounds, which also included galloylated flavonol rhamnosides and galloylated flavanols, exhibited significant α-glucosidase inhibition with IC50 values ranging from 0.88 to 6.06 μM.[1][2] This level of potency is substantially greater than that of acarbose, a widely used α-glucosidase inhibitor, which demonstrated an IC50 value of 141.62 μM in the same study.[1][2]
While the specific IC50 values for each individual 1,5-anhydro-D-glucitol derivative are not detailed in the available literature, the reported range indicates a remarkable inhibitory potential for this structural class. The most notable identified derivative is acertannin, also known as 2,6-digalloyl-1,5-anhydro-D-glucitol.
Quantitative Comparison of α-Glucosidase Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of 1,5-anhydro-D-glucitol derivatives and the standard inhibitor, acarbose, against α-glucosidase.
| Compound Class/Derivative | Specific Compound(s) | Source Organism | IC50 (μM) |
| 1,5-Anhydro-D-glucitol Derivatives | Including two novel derivatives | Acer ginnala Maxim. | 0.88 - 6.06 |
| Positive Control | Acarbose | - | 141.62 |
Experimental Protocols
The evaluation of the α-glucosidase inhibitory activity of the 1,5-anhydro-D-glucitol derivatives was conducted using a standard in vitro colorimetric assay. The following is a detailed methodology based on established protocols.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (1,5-anhydro-D-glucitol derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (DMSO) for sample dissolution
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Solutions:
-
Stock solutions of the test compounds and acarbose were prepared in DMSO and subsequently diluted to various concentrations with phosphate buffer.
-
The α-glucosidase enzyme solution was prepared in phosphate buffer.
-
The pNPG substrate solution was prepared in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
A defined volume of the test compound solution (or positive control/buffer for control wells) was added to the wells of a 96-well microplate.
-
The α-glucosidase enzyme solution was then added to each well.
-
The plate was pre-incubated at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
The enzymatic reaction was initiated by adding the pNPG substrate solution to all wells.
-
The plate was incubated at 37°C for a specified period (e.g., 20-30 minutes).
-
The reaction was terminated by the addition of sodium carbonate solution.
-
-
Measurement and Calculation:
-
The absorbance of the yellow-colored p-nitrophenol, produced by the enzymatic hydrolysis of pNPG, was measured spectrophotometrically at 405 nm using a microplate reader.
-
The percentage of α-glucosidase inhibition was calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 where Abscontrol is the absorbance of the control reaction (without inhibitor) and Abssample is the absorbance in the presence of the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the α-glucosidase inhibition assay.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Signaling Pathway of α-Glucosidase Action and Inhibition
The mechanism of action of α-glucosidase and its inhibition by compounds like 1,5-anhydro-D-glucitol derivatives is crucial for understanding their therapeutic potential.
Caption: Mechanism of α-glucosidase action and its inhibition.
Conclusion
The potent α-glucosidase inhibitory activity of 1,5-anhydro-D-glucitol derivatives, as demonstrated in recent studies, underscores their potential as lead compounds for the development of novel anti-diabetic agents. Their significantly lower IC50 values compared to the established drug acarbose suggest the possibility of achieving therapeutic effects at lower doses, potentially reducing side effects. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate the therapeutic promise of this class of natural products.
References
Safety Operating Guide
Proper Disposal of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the disposal of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, a biochemical reagent used in glycobiology research.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves
Work in a well-ventilated area, such as a fume hood, when handling the chemical. Avoid generating dust. In case of a spill, sweep up the solid material and place it in a designated container for chemical waste.
Disposal Plan for this compound
Given its likely non-hazardous nature, the disposal of this compound and its empty containers can typically be managed through standard laboratory waste procedures for non-hazardous chemicals.[2][3][4]
Step 1: Waste Characterization
The first crucial step is to confirm the waste classification with your institution's Environmental Health and Safety (EHS) office. Do not assume a chemical is non-hazardous without verification.
Step 2: Solid Waste Disposal
For the disposal of solid this compound:
-
Segregation: Do not mix with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[4][5]
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent leakage.[5][6]
-
Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents: "this compound".
-
Collection: Arrange for pickup by your institution's hazardous waste management service or follow their specific procedures for non-hazardous solid waste disposal. Some institutions may permit disposal in the regular trash if deemed non-hazardous, but this must be confirmed.[2][7]
Step 3: Empty Container Disposal
Proper disposal of empty containers is essential to prevent chemical cross-contamination and ensure safety.
-
Decontamination: If the container held a significant amount of the chemical, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste.
-
Defacing Labels: All original labels must be removed or completely defaced to avoid confusion.[8]
-
Disposal: Once clean and with labels removed, the container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on the container material.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key information based on related compounds and general principles.
| Parameter | Value/Information | Source |
| Hazard Classification | Likely Non-Hazardous (based on parent compound) | [1] |
| Personal Protective Equipment | Safety glasses, lab coat, gloves | Standard Laboratory Practice |
| Solid Waste Container | Sealed, labeled, compatible container | [5][6] |
| Empty Container Rinsing | Triple rinse with appropriate solvent | [8] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and waste management guidelines. No specific experimental protocols for the degradation or neutralization of this compound are required for disposal, given its likely non-hazardous nature.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ethz.ch [ethz.ch]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. The following procedural steps are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Profile:
| Compound Name | This compound |
| Appearance | Typically a solid. |
| Primary Use | A biochemical reagent used in glycobiology research. |
| Known Hazards | The chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with care, assuming potential for irritation. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Disposable, chemical-resistant | Prevents skin contact with the chemical.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | Protects eyes from dust particles and potential splashes.[1][2] |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used for handling large quantities to avoid inhalation of powder. | To be used if engineering controls like fume hoods are not available or when handling fine powders that can become airborne. |
| Foot Protection | Closed-toe shoes | Fully enclosed | Protects feet from spills and falling objects.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital when working with chemicals of unknown toxicity.
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling the solid compound, to minimize inhalation risk.[4]
- Ensure safety showers and eyewash stations are readily accessible.
- Keep the work area clean and uncluttered.[4]
2. Handling the Compound:
- Wear the appropriate PPE as detailed in the table above before handling the compound.
- Avoid direct contact with skin and eyes.
- Do not eat, drink, or smoke in the laboratory.[4]
- Wash hands thoroughly after handling.[4]
- For weighing and transferring the solid, do so in a manner that minimizes dust generation.
3. In Case of Exposure or Spill:
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
- Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.
- Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
As this compound is a carbohydrate derivative and not classified as a hazardous material, it can typically be disposed of as non-hazardous solid waste. However, always follow your institution's specific waste disposal guidelines.
Disposal Protocol:
-
Segregation: Do not mix with hazardous waste.
-
Packaging: Collect the waste compound in a clearly labeled, sealed container.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on non-hazardous chemical waste disposal.[5][6][7] Some institutions may require it to be placed directly into a designated dumpster for non-hazardous solids.[5]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
